RO2959 monohydrochloride
Descripción
Propiedades
IUPAC Name |
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLSDODALBRLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RO2959 Monohydrochloride: A Technical Guide to its Mechanism of Action as a CRAC Channel Inhibitor
Introduction
RO2959 monohydrochloride is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] CRAC channels are pivotal in store-operated calcium entry (SOCE), a fundamental process for calcium signaling in numerous cell types, particularly in lymphocytes.[4][5] The activation of these channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein in the ER membrane.[5][6] STIM1 then translocates to the plasma membrane to interact with and open the Orai1 channel, the pore-forming subunit of the CRAC channel, allowing calcium influx.[5][6] This influx is critical for a variety of downstream cellular functions, including T-cell activation and proliferation. RO2959 has emerged as a valuable pharmacological tool for investigating the physiological roles of CRAC channels and as a potential therapeutic agent for autoimmune and inflammatory disorders.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the CRAC channel, thereby blocking store-operated calcium entry (SOCE).[1][4] This inhibitory activity has been demonstrated to be highly potent and selective. RO2959 effectively blocks the IP3-dependent current in cells expressing CRAC channels.[4] The compound shows a notable selectivity for the Orai1 isoform over other Orai isoforms.[3][7][8]
By inhibiting the influx of calcium through CRAC channels, RO2959 effectively dampens the downstream signaling pathways that are dependent on sustained intracellular calcium elevation. In the context of the immune system, particularly T-lymphocytes, this has profound consequences. The inhibition of SOCE in activated CD4+ T lymphocytes leads to a complete blockage of T-cell receptor (TCR)-mediated cytokine production, most notably Interleukin-2 (IL-2), and inhibits T-cell proliferation.[1][3][4] Furthermore, gene expression analysis has revealed that RO2959 potently blocks TCR-triggered gene expression and functional pathways in a manner similar to calcineurin inhibitors like Cyclosporin A and FK506.[4]
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified across various experimental systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Target/Process | Cell System | IC50 Value | Reference |
| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 nM | [1][2][3][7][8] |
| SOCE (Orai1/STIM1 mediated) | CHO cells expressing hOrai1/hSTIM1 | 25 nM | [1][2][3] |
| Orai1 Channel | CHO cells expressing hOrai1/hSTIM1 | 25 nM | [1][3] |
| Orai3 Channel | CHO cells expressing hOrai3/hSTIM1 | 530 nM | [1][3] |
| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by RO2959 and a typical experimental workflow for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Calcium Signaling in Lymphocytes: STIM and ORAI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
RO2959 Monohydrochloride: A Technical Guide to a Potent and Selective CRAC Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca2+) signaling, playing a crucial role in a multitude of cellular processes, including gene expression, proliferation, and immune cell activation.[1] The core components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit in the plasma membrane.[2] Dysregulation of CRAC channel activity has been implicated in various pathologies, particularly autoimmune diseases and inflammatory conditions, making it a compelling therapeutic target.[3][4] RO2959 monohydrochloride, a compound synthesized by Synta Pharmaceutical Corp. and identified by Roche, has emerged as a novel, potent, and selective inhibitor of the CRAC channel current (Icrac).[1] This technical guide provides an in-depth overview of RO2959, its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Chemical Properties
This compound is the hydrochloride salt of 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide.[5]
| Property | Value |
| Chemical Formula | C21H20ClF2N5OS |
| Molecular Weight | 463.9 g/mol |
| CAS Number | 1219927-22-6 |
| Synonyms | RO2959 HCl, RO2959 (monohydrochloride) |
Mechanism of Action
RO2959 exerts its inhibitory effect by directly targeting the CRAC channel, with a notable selectivity for the Orai1 subunit.[1][6] The canonical activation of CRAC channels begins with the depletion of Ca2+ from the ER, which is sensed by STIM1. This triggers a conformational change in STIM1, causing it to oligomerize and translocate to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1, opening the channel pore and allowing for a sustained influx of extracellular Ca2+ into the cell, a process known as store-operated calcium entry (SOCE).[2] RO2959 potently blocks this SOCE, thereby attenuating downstream Ca2+-dependent signaling pathways.[7] This inhibition of SOCE has been shown to effectively suppress T-cell receptor (TCR)-mediated T-cell activation, proliferation, and the production of inflammatory cytokines such as Interleukin-2 (IL-2).[7]
Signaling Pathway Diagram
Caption: CRAC Channel Activation and Inhibition by RO2959.
Quantitative Data on Inhibitory Activity
This compound has been demonstrated to be a highly potent inhibitor of CRAC channels and SOCE across various cell types. The following table summarizes the key quantitative data.
| Parameter | Cell Line/System | IC50 Value | Reference(s) |
| Icrac Inhibition | RBL-2H3 cells | ~400 nM (with preincubation) | [1][6] |
| SOCE Inhibition | CHO cells stably expressing human Orai1 and STIM1 | 25 nM | [7][8][9] |
| Activated CD4+ T lymphocytes | 265 nM | [7][9] | |
| Orai Subunit Selectivity | T-REx-CHO cells stably expressing STIM1/Orai1 | 25 nM | [6][7] |
| T-REx-CHO cells stably expressing STIM1/Orai3 | 530 nM | [6][7] | |
| CRAC Channel Inhibition | General | 402 nM | [7][8][9] |
| Human IL-2 Production | T-cells | Potent inhibitor | [7][8][9] |
| T-cell Proliferation | TCR stimulation or Mixed Lymphocyte Reaction (MLR) | Complete inhibition | [7] |
Selectivity Profile
RO2959 exhibits a high degree of selectivity for CRAC channels. Studies have shown that it has no significant inhibitory effect on a variety of other ion channels, receptors, and transporters, including GABA receptors, dopamine and 5-HT transporters, Kv channels, Cl- channels, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[1] The selectivity for Orai1 over Orai3 further underscores its targeted mechanism of action.[6][7]
Experimental Protocols
The characterization of RO2959 as a CRAC channel inhibitor involves two primary experimental techniques: electrophysiology to directly measure Icrac and calcium imaging to assess SOCE.
Electrophysiology: Whole-Cell Patch-Clamp for Icrac Measurement
This method allows for the direct measurement of the ion current passing through CRAC channels.
1. Cell Preparation:
-
Culture cells (e.g., RBL-2H3 or HEK293 cells stably expressing STIM1 and Orai1) on glass coverslips.
-
Immediately before recording, transfer a coverslip to the recording chamber and perfuse with the extracellular solution.
2. Solutions:
-
Extracellular (bath) solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).[10]
-
Intracellular (pipette) solution (in mM): 145 Cs-glutamate, 8 NaCl, 10 MgCl2, 10 HEPES, 10 EGTA or BAPTA (to chelate intracellular Ca2+ and passively deplete ER stores), and 2 Mg-ATP (pH adjusted to 7.2 with CsOH).[10][11] The high concentration of Ca2+ chelator in the pipette solution is crucial for inducing store depletion upon establishing the whole-cell configuration.
3. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100-200 ms) at regular intervals (e.g., every 2 seconds) to elicit the CRAC current.[11][12]
-
Icrac develops over several minutes as the intracellular chelator depletes the ER Ca2+ stores.
-
Once a stable Icrac is established, perfuse the bath with the extracellular solution containing varying concentrations of RO2959 to determine its inhibitory effect and calculate the IC50.
Calcium Imaging: Fura-2-based Measurement of SOCE
This technique visualizes and quantifies changes in intracellular Ca2+ concentration in response to store depletion and subsequent extracellular Ca2+ addition.
1. Cell Preparation and Dye Loading:
-
Seed cells (e.g., Jurkat T-cells or primary CD4+ T-cells) on poly-D-lysine coated glass-bottom dishes.
-
Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Load the cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (e.g., 1-5 µM), in the salt solution for 30-45 minutes at room temperature or 37°C in the dark.[9]
-
Wash the cells multiple times with the salt solution to remove excess dye and allow for de-esterification of the Fura-2 AM.
2. SOCE Measurement Protocol:
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Initially, perfuse the cells with a Ca2+-free salt solution containing a low concentration of EGTA (e.g., 0.1 mM) to chelate any residual extracellular Ca2+.
-
Record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
To deplete the intracellular Ca2+ stores, add a SERCA pump inhibitor such as thapsigargin (e.g., 1-2 µM) to the Ca2+-free solution.[13] This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER.
-
For inhibitor studies, pre-incubate the cells with the desired concentrations of RO2959 for a specified period before and during the thapsigargin treatment.
-
After the cytosolic Ca2+ level returns to a new baseline, reintroduce a solution containing a physiological concentration of Ca2+ (e.g., 2 mM). This will trigger Ca2+ influx through the now-open CRAC channels (SOCE), observed as a sustained increase in the Fura-2 ratio.
-
Quantify SOCE by measuring the peak or integrated rise in the Fura-2 ratio after the addition of extracellular Ca2+.
-
Generate a dose-response curve by plotting the percentage of SOCE inhibition against the concentration of RO2959 to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for Characterizing RO2959.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CRAC channels. Its ability to effectively block store-operated calcium entry, particularly in immune cells, and consequently inhibit T-cell activation and proliferation, highlights its potential as a valuable research tool and a lead compound for the development of therapeutics for autoimmune and inflammatory diseases.[1] The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the properties of RO2959 and other CRAC channel modulators. The high selectivity of RO2959 for Orai1-containing CRAC channels makes it a precise tool for dissecting the physiological and pathological roles of this specific calcium entry pathway.[1]
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro- N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide. Structure-Activity Relationship and Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Patch-Clamp Recording of the CRAC Channel Current in STIM-Orai Overexpressing Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. sophion.com [sophion.com]
- 8. inscoper.com [inscoper.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. sophion.com [sophion.com]
- 11. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct Properties of CRAC and MIC Channels in RBL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Role of RO2959 Monohydrochloride in Store-Operated Calcium Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, regulating a wide array of physiological processes. The dysregulation of SOCE has been implicated in various pathologies, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, the primary channel responsible for SOCE. We will delve into the molecular mechanisms of SOCE, the pharmacological profile of RO2959, present key quantitative data on its inhibitory activity, and provide detailed experimental protocols for studying SOCE and its inhibition.
Introduction to Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry is a major mechanism for calcium influx in mammalian cells.[1] This process is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[1][2] The key molecular players in SOCE are the stromal interaction molecules (STIMs), located on the ER membrane, and the Orai proteins, which form the pore of the CRAC channel in the plasma membrane.[1][3]
The canonical activation of SOCE begins with the stimulation of cell surface receptors, which activates phospholipase C (PLC).[1] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors (IP3R) on the ER membrane, triggering the release of Ca²⁺ from the ER into the cytoplasm.[1] This depletion of ER Ca²⁺ is sensed by STIM1, which then undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[4][5] At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca²⁺ into the cell.[6][7] This influx is critical for refilling ER Ca²⁺ stores and for downstream signaling events that control various cellular functions, including gene expression, proliferation, and apoptosis.[1][2]
Augmented SOCE has been linked to the development and progression of cancer, including tumor formation, proliferation, and metastasis.[1] Consequently, inhibitors of SOCE, such as RO2959, are valuable tools for both basic research and as potential therapeutic agents.[1]
This compound: A Potent and Selective CRAC Channel Inhibitor
This compound is a potent and selective small molecule inhibitor of the CRAC channel.[8][9] Its chemical name is 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide.[10] It effectively blocks SOCE mediated by the Orai1/STIM1 complex.[8][9] RO2959 has been shown to inhibit the IP3-dependent CRAC current in various cell types, including RBL-2H3 cells, CHO cells overexpressing STIM1/Orai1, and human primary CD4+ T cells.[1][10] This inhibition of SOCE leads to a downstream blockade of T cell receptor (TCR)-triggered gene expression, T cell proliferation, and cytokine production.[8][10]
The mechanism of action for RO2959 is not fully elucidated, but the requirement for a preincubation period before cell activation suggests it is not a direct pore blocker.[11]
Quantitative Data: Inhibitory Profile of RO2959
The inhibitory potency of RO2959 has been quantified across various cell lines and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy and selectivity.
| Target/System | Cell Type | Measurement | IC₅₀ | Reference |
| CRAC Channel | RBL-2H3 | Electrophysiology (ICRAC) | 402 nM | [8][12][13][14] |
| SOCE (Orai1/STIM1) | T-REx-CHO (overexpression) | Electrophysiology | 25 nM | [8][9][13][14][15] |
| SOCE (Orai3/STIM1) | T-REx-CHO (overexpression) | Electrophysiology | 530 nM | [2][8][15] |
| SOCE | Activated CD4+ T Lymphocytes | Calcium Imaging | 265 nM | [8][13][15] |
| SOCE | HEK293 | Calcium Imaging (Thapsigargin-induced) | 457 nM | [15] |
| IL-2 Production | Human T Cells | Bioassay | Potent Inhibitor | [8][9][13] |
Experimental Protocols
Measurement of Store-Operated Calcium Entry using Fura-2
This protocol describes the measurement of SOCE in adherent cells (e.g., HEK293) using the ratiometric calcium indicator Fura-2.[3][16]
Materials:
-
HEK293 cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin
-
This compound
-
Fluorescence microscope or plate reader with dual-excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Preparation: Seed HEK293 cells on glass coverslips or in a 96-well plate and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS with Ca²⁺ to remove excess dye.
-
-
Inhibitor Incubation: For inhibitor studies, pre-incubate the cells with the desired concentration of this compound for at least 30 minutes prior to the experiment.[11]
-
Measurement of SOCE:
-
Place the coverslip or plate in the imaging setup and perfuse with Ca²⁺-free HBSS.
-
Record the baseline Fura-2 ratio (F340/F380).
-
To deplete ER Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS. This will cause a transient increase in cytosolic Ca²⁺ as it is released from the ER.[17]
-
Once the cytosolic Ca²⁺ level returns to baseline, reintroduce HBSS containing Ca²⁺ (e.g., 2 mM). The subsequent rise in the Fura-2 ratio represents SOCE.[17]
-
-
Data Analysis: The magnitude of SOCE can be quantified by measuring the peak or the integrated area of the Ca²⁺ response upon re-addition of extracellular Ca²⁺. Compare the response in control cells versus cells treated with RO2959.
Electrophysiological Measurement of CRAC Current (ICRAC)
This protocol provides a general outline for measuring ICRAC using the whole-cell patch-clamp technique.[17]
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell line expressing CRAC channels (e.g., RBL-2H3)
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular pipette solution (e.g., containing Cs-glutamate, Cs-BAPTA, HEPES, IP₃ or thapsigargin to deplete stores)
-
This compound
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.
-
-
ICRAC Activation:
-
The inclusion of a high concentration of a Ca²⁺ chelator (e.g., BAPTA) and a store-depleting agent (IP₃ or thapsigargin) in the pipette solution will passively deplete the ER Ca²⁺ stores and activate ICRAC.[17]
-
Hold the cell at a holding potential (e.g., 0 mV) and apply voltage ramps (e.g., -100 mV to +100 mV) to elicit the current.[17]
-
-
Inhibitor Application:
-
To test the effect of RO2959, pre-incubate the cells with the compound for at least 30 minutes before recording, or perfuse the compound onto the cell after ICRAC has developed.
-
-
Data Analysis: Measure the amplitude of the inward current at negative potentials (e.g., -80 mV) to quantify ICRAC. Compare the current in the absence and presence of RO2959.
Visualizations
Signaling Pathway of Store-Operated Calcium Entry
Caption: The signaling cascade of store-operated calcium entry (SOCE).
Experimental Workflow for Measuring SOCE Inhibition
Caption: Workflow for assessing SOCE inhibition using calcium imaging.
Conclusion
This compound is a valuable pharmacological tool for the investigation of store-operated calcium entry. Its potency and selectivity for Orai1-mediated SOCE make it a suitable compound for dissecting the physiological and pathological roles of CRAC channels. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of calcium signaling. Further research into the precise mechanism of action of RO2959 and its effects in various disease models will continue to enhance our understanding of SOCE and its therapeutic potential.
References
- 1. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]
- 2. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 4. More Than Just Simple Interaction between STIM and Orai Proteins: CRAC Channel Function Enabled by a Network of Interactions with Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Binding of Stromal Interaction Molecule 1 (STIM1) to the N and C Termini of Calcium Release-activated Calcium Modulator 1 (Orai1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
RO2959 Monohydrochloride: A Technical Guide to its Inhibitory Effects on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-cell activation is a cornerstone of the adaptive immune response, initiated by T-cell receptor (TCR) engagement and leading to a cascade of intracellular signaling events. A critical component of this cascade is the influx of extracellular calcium through Store-Operated Calcium Entry (SOCE), a process mediated by Calcium Release-Activated Calcium (CRAC) channels. This influx governs the activation of key transcription factors necessary for T-cell proliferation, cytokine production, and effector functions. RO2959 monohydrochloride has emerged as a potent and selective inhibitor of this pathway. This document provides a detailed overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its profound inhibitory effects on T-cell activation.
Core Mechanism of Action: Inhibition of CRAC Channels
This compound functions as a highly selective and potent inhibitor of the CRAC channel.[1][2][3] The activation of T-cells via the TCR triggers a signaling cascade that leads to the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the STIM1 protein in the ER membrane, which then translocates and binds to the Orai1 protein, the pore-forming subunit of the CRAC channel in the plasma membrane.[4][5] This interaction opens the channel, allowing a sustained influx of extracellular Ca²⁺, a process known as SOCE.[4][5]
RO2959 directly blocks the Orai1/Stim1-mediated CRAC channels, thereby preventing SOCE.[1][3] This blockade of calcium influx is the primary mechanism through which RO2959 exerts its immunosuppressive effects. The sustained elevation of intracellular calcium is essential for activating calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to enter the nucleus and initiate the transcription of genes crucial for T-cell activation, including Interleukin-2 (IL-2).[4][6] By inhibiting SOCE, RO2959 effectively prevents the activation of NFAT and other calcium-dependent signaling pathways, leading to a powerful blockade of T-cell function.[2]
Signaling Pathway Diagram
Caption: Mechanism of RO2959 in T-Cell Activation.
Quantitative Data Summary
This compound demonstrates potent inhibitory activity across various assays measuring CRAC channel function and T-cell responses. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy.
| Target/Process | Cell/System Type | IC₅₀ Value (nM) | Reference |
| CRAC Channel Inhibition | General Assay | 402 | [1][3] |
| Orai1/Stim1 Mediated SOCE | Recombinant CHO Cells | 25 | [1][3] |
| Orai3 Inhibition | Recombinant System | 530 | [1][3] |
| SOCE in Activated CD4+ T-cells | Human Primary T-cells | 265 | [1][3] |
These data confirm that RO2959 is a nanomolar inhibitor of its primary target, the Orai1-containing CRAC channel, and effectively blocks the resultant SOCE in physiologically relevant primary human T-cells.
Experimental Protocols and Methodologies
The characterization of RO2959's effects relies on specific, reproducible experimental workflows. Below are detailed methodologies for key assays.
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol assesses the ability of a compound to block calcium influx following the depletion of intracellular stores.
Objective: To quantify the inhibition of SOCE in primary human CD4+ T-cells by RO2959.
Materials:
-
Human Primary CD4+ T-cells
-
Fura-2 AM (calcium indicator dye)
-
Thapsigargin (SERCA inhibitor to deplete ER Ca²⁺ stores)
-
This compound
-
Ca²⁺-free buffer (e.g., HBSS)
-
Ca²⁺-containing buffer (e.g., HBSS with 2 mM CaCl₂)
-
Fluorescence plate reader or microscope capable of ratiometric imaging.
Procedure:
-
Cell Loading: Incubate isolated human CD4+ T-cells with Fura-2 AM in a Ca²⁺-containing buffer for 30-60 minutes at room temperature. This allows the dye to enter the cells.
-
Washing: Wash the cells twice with Ca²⁺-free buffer to remove extracellular dye.
-
Compound Incubation: Resuspend cells in Ca²⁺-free buffer and add varying concentrations of this compound. Incubate for 10-15 minutes.
-
Store Depletion: Add thapsigargin (e.g., 1 µM) to the cell suspension.[7] This blocks the SERCA pump, leading to a passive depletion of ER Ca²⁺ stores and a transient increase in cytosolic Ca²⁺, which is measured by Fura-2 fluorescence.
-
Initiation of SOCE: Once the cytosolic Ca²⁺ level has returned to a stable baseline, reintroduce extracellular calcium by adding a concentrated CaCl₂ solution (to a final concentration of 2 mM). This will trigger SOCE in control cells.
-
Data Acquisition: Continuously measure the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) throughout the process. The sustained increase in fluorescence after Ca²⁺ reintroduction represents SOCE.
-
Analysis: Calculate the magnitude of SOCE (e.g., peak or integrated fluorescence signal after Ca²⁺ addition) for each RO2959 concentration. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value.
Workflow Diagram: SOCE Measurement
Caption: Experimental workflow for measuring SOCE inhibition.
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate upon stimulation, a key hallmark of activation.
Objective: To determine the effect of RO2959 on TCR-mediated T-cell proliferation.
Materials:
-
Human Primary CD4+ T-cells or Jurkat cells
-
96-well culture plates, pre-coated with anti-CD3 antibodies
-
Soluble anti-CD28 antibodies
-
This compound
-
Cell proliferation reagent (e.g., CFSE dye or ³H-thymidine)
-
Complete RPMI-1640 medium
-
Flow cytometer or scintillation counter.
Procedure:
-
Cell Labeling (CFSE Method): Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol. CFSE is distributed equally between daughter cells upon division, allowing proliferation to be tracked by dye dilution.
-
Plating: Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Treatment: Add varying concentrations of RO2959 to the wells.
-
Stimulation: Add soluble anti-CD28 antibody to provide the co-stimulatory signal required for robust activation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Analysis (CFSE Method): Harvest the cells and analyze by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity. Quantify the percentage of divided cells in each treatment group.
-
Analysis (³H-thymidine Method): For the last 18 hours of culture, add ³H-thymidine to each well. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter. Reduced counts indicate inhibition of proliferation.
Cytokine Production Assay (IL-2 ELISA)
This protocol quantifies the production of IL-2, a critical cytokine for T-cell proliferation and function.
Objective: To measure the inhibition of IL-2 secretion from activated T-cells by RO2959.
Materials:
-
Human Primary CD4+ T-cells
-
96-well culture plates, pre-coated with anti-CD3 antibodies
-
Soluble anti-CD28 antibodies
-
This compound
-
Complete RPMI-1640 medium
-
Human IL-2 ELISA kit.
Procedure:
-
Cell Culture and Stimulation: Plate T-cells in an anti-CD3 coated 96-well plate. Add varying concentrations of RO2959, followed by soluble anti-CD28 antibody.
-
Incubation: Culture the cells for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants according to the kit manufacturer's instructions to quantify the concentration of IL-2.
-
Analysis: Plot the IL-2 concentration against the log of the RO2959 concentration to determine the dose-dependent inhibition of cytokine production.
Conclusion
This compound is a powerful and specific tool for interrogating the role of calcium signaling in the immune system. By potently blocking Orai1-mediated CRAC channels, it effectively abrogates the store-operated calcium entry required for T-cell activation.[1][2] This leads to a comprehensive inhibition of downstream effector functions, including gene expression, cytokine production, and proliferation.[2][3] The data and protocols presented in this guide underscore its utility as a research compound and highlight the CRAC channel as a significant therapeutic target for modulating immune responses in autoimmune diseases and transplantation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium signaling in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Calcium Signaling in Lymphocytes: STIM and ORAI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium signaling in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Store-operated Ca2+ entry through ORAI1 is critical for T cell mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
RO2959 Monohydrochloride: An In-depth Technical Guide to its Core Mechanism in Cytokine Production Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RO2959 monohydrochloride, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, and its profound effects on cytokine production. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of this compound.
Introduction
This compound has emerged as a significant research tool for investigating the role of store-operated calcium entry (SOCE) in immune cell function. By selectively targeting CRAC channels, RO2959 provides a mechanism to dissect the signaling pathways that lead to T-cell activation and the subsequent production of a wide array of cytokines.[1][2] This guide serves as a technical resource for researchers leveraging RO2959 to explore novel therapeutic strategies for autoimmune diseases, inflammatory disorders, and other conditions driven by excessive cytokine release.
Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Calcium Entry
This compound exerts its inhibitory effects by potently and selectively blocking CRAC channels.[1][3] These channels are crucial for SOCE, a process initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). In T-lymphocytes, activation of the T-cell receptor (TCR) triggers a signaling cascade that leads to the depletion of ER calcium, which in turn activates CRAC channels, composed of Orai1 pore-forming subunits and STIM1 ER calcium sensors.[2][4] This influx of extracellular calcium is a critical signal for the activation of downstream transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT), which is a master regulator of cytokine gene expression.[4]
RO2959 effectively uncouples this signaling pathway at a critical juncture by blocking the CRAC channel pore, thereby preventing the sustained increase in intracellular calcium required for full T-cell activation and cytokine production.[1][3]
Quantitative Data: Inhibitory Potency of RO2959
The inhibitory activity of RO2959 has been quantified in various in vitro assays. The following tables summarize the key IC50 values for this compound.
Table 1: Inhibitory Concentration (IC50) of RO2959 on CRAC Channels and SOCE
| Target | Cell Type/System | IC50 (nM) | Reference |
| CRAC Channel | 402 | [3] | |
| Orai1/Stim1 mediated SOCE | 25 | [3] | |
| Orai1 | 25 | [5] | |
| Orai3 | 530 | [5] | |
| SOCE in activated CD4+ T lymphocytes | Human primary cells | 265 | [5] |
Table 2: Effect of RO2959 on Cytokine Production
While specific IC50 values for the inhibition of individual cytokines by RO2959 are not extensively reported in the public domain, studies have demonstrated its broad and potent inhibitory effects on T-cell cytokine production.
| Cytokine Class | Effect | Notes | Reference |
| Th1 Cytokines (e.g., IFN-γ, IL-2) | Potent Inhibition | CRAC channel inhibitors show strong inhibition of Th1 responses. RO2959 is a potent inhibitor of human IL-2 production. | [1][3][6] |
| Th2 Cytokines (e.g., IL-4, IL-5) | Inhibition | CRAC channel inhibitors demonstrate a different inhibitory pattern compared to calcineurin inhibitors, with a notable effect on Th2 cytokines. | [1] |
| Th17 Cytokines (e.g., IL-17) | Potent Inhibition | Th17 cytokine production is strongly suppressed by CRAC channel inhibition. | [1][6] |
| General Cytokine Production | Complete Inhibition | RO2959 has been shown to completely inhibit cytokine production mediated by TCR stimulation. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of RO2959's effect on cytokine production.
Cell Culture and T-Cell Isolation
-
Cell Lines:
-
RBL-2H3 (Rat Basophilic Leukemia) cells and CHO (Chinese Hamster Ovary) cells: Stably expressing human Orai1 and Stim1 are used for electrophysiological and calcium imaging experiments to assess direct CRAC channel inhibition.[1]
-
-
Primary Cells:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
CD4+ T-Cells: Purified from PBMCs by negative selection using magnetic-activated cell sorting (MACS) to achieve high purity (>95%).
-
Measurement of Store-Operated Calcium Entry (SOCE)
-
Fluorescent Calcium Imaging:
-
Load purified CD4+ T-cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.
-
Wash the cells to remove extracellular dye.
-
Initially, perfuse the cells with a calcium-free buffer to establish a baseline.
-
Induce ER calcium store depletion by adding thapsigargin (a SERCA pump inhibitor) or by TCR stimulation (e.g., with anti-CD3/CD28 antibodies).
-
Re-introduce a calcium-containing buffer to initiate SOCE.
-
Measure changes in intracellular calcium concentration by monitoring the fluorescence ratio at dual excitation or emission wavelengths using a fluorescence microscope or plate reader.
-
To assess the inhibitory effect of RO2959, pre-incubate the cells with varying concentrations of the compound before inducing store depletion.
-
T-Cell Activation and Cytokine Production Assays
-
T-Cell Stimulation:
-
Plate purified CD4+ T-cells in 96-well plates.
-
Pre-incubate the cells with a dilution series of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes).
-
Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic TCR activation.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay):
-
After the incubation period, centrifuge the 96-well plates and collect the cell culture supernatants.
-
Use commercially available ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-5, IL-17).
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
-
Intracellular Cytokine Staining and Flow Cytometry:
-
Following T-cell stimulation in the presence of RO2959, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture to allow cytokines to accumulate intracellularly.
-
Harvest the cells and stain for cell surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies.
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde-based).
-
Permeabilize the cell membranes using a permeabilization buffer (e.g., saponin-based).
-
Stain for intracellular cytokines with fluorescently labeled antibodies specific for the cytokines of interest.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells producing specific cytokines within different T-cell populations.
-
Mandatory Visualizations
Signaling Pathway of CRAC Channel-Mediated Cytokine Production
References
- 1. academic.oup.com [academic.oup.com]
- 2. CRAC channels and patho-physiology of peripheral organ systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRAC channel inhibition produces greater anti-inflammatory effects than glucocorticoids in COPD CD8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting CRAC channels in inflammatory bowel disease | EMBO Molecular Medicine [link.springer.com]
RO2959 Monohydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in various cell types, including T lymphocytes.[1][2] By blocking the influx of calcium, RO2959 effectively suppresses T-cell activation, proliferation, and the production of inflammatory cytokines.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for assessing its activity are also presented, along with visualizations of its mechanism of action and relevant experimental workflows.
Chemical Structure and Properties
This compound is a synthetic, small-molecule organic compound. Its chemical identity and key physicochemical properties are summarized below.
Chemical Name: 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide hydrochloride[4]
Chemical Structure:
Image Source: PubChem CID 45274292
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀ClF₂N₅OS | [2] |
| Molecular Weight | 463.9 g/mol | [2] |
| CAS Number | 1219927-22-6 (HCl salt) | [4] |
| Appearance | Solid powder | |
| Solubility | DMSO: ≥ 25 mg/mL | [5] |
| H₂O: < 0.1 mg/mL | [5] | |
| Storage | Short term (days to weeks): 0 - 4°C | [4] |
| Long term (months to years): -20°C | [4] |
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the CRAC channel, which is composed of Orai1 proteins in the plasma membrane and STIM1 proteins in the endoplasmic reticulum.[6] The inhibition of the CRAC channel disrupts the sustained influx of intracellular calcium that is essential for the activation of downstream signaling pathways in T-cells.
Inhibition of Store-Operated Calcium Entry (SOCE)
T-cell activation, initiated by T-cell receptor (TCR) stimulation, triggers the depletion of calcium stores from the endoplasmic reticulum. This depletion is sensed by STIM1, which then activates Orai1 channels in the plasma membrane, leading to a sustained influx of extracellular calcium, a process known as store-operated calcium entry (SOCE).[6] RO2959 is a potent blocker of SOCE.[1]
Suppression of T-Cell Activation and Effector Functions
The sustained increase in intracellular calcium concentration following SOCE is a critical signal for the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and induce the expression of genes encoding inflammatory cytokines, such as Interleukin-2 (IL-2).[7] By blocking SOCE, RO2959 prevents the activation of this signaling cascade, thereby inhibiting T-cell proliferation and cytokine production.[3][7]
Table 2: In Vitro Inhibitory Activity of RO2959
| Target/Process | IC₅₀ Value | Cell Type | Source |
| CRAC Channel | 402 nM | RBL-2H3 cells | [1] |
| SOCE (Orai1/Stim1) | 25 nM | CHO cells | [1] |
| Orai1 | 25 nM | T-REx-CHO cells | [1] |
| Orai3 | 530 nM | T-REx-CHO cells | [1] |
| SOCE in CD4+ T lymphocytes | 265 nM | Human primary CD4+ T-cells | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: RO2959 inhibits Orai1, blocking Ca²⁺ influx and subsequent T-cell activation.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of this compound.
Intracellular Calcium Imaging Assay
This assay measures the effect of RO2959 on SOCE by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Human primary CD4+ T-cells or a suitable cell line (e.g., Jurkat)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Thapsigargin (SERCA inhibitor to induce ER calcium store depletion)
-
This compound stock solution (in DMSO)
-
HEPES-buffered saline solution (HBSS) with and without CaCl₂
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells onto the microplate and allow them to adhere if necessary.
-
Dye Loading: Incubate cells with the calcium-sensitive dye in HBSS without CaCl₂ at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with HBSS without CaCl₂ to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the respective wells and incubate for 15-30 minutes.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity.
-
Store Depletion: Add thapsigargin to all wells to deplete ER calcium stores and continue to measure fluorescence.
-
Calcium Influx Measurement: Add CaCl₂ to the HBSS to initiate calcium influx through store-operated channels and record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the extent of SOCE inhibition by comparing the peak fluorescence in RO2959-treated wells to vehicle-treated controls.
T-Cell Proliferation Assay
This assay assesses the inhibitory effect of RO2959 on T-cell proliferation following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Complete RPMI-1640 medium
-
96-well round-bottom microplate
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Staining (CFSE method): Label cells with CFSE according to the manufacturer's protocol.
-
Cell Plating: Plate the labeled cells in the microplate.
-
Stimulation and Treatment: Add anti-CD3 and anti-CD28 antibodies to stimulate the T-cells. Concurrently, add this compound at various concentrations.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-5 days.
-
Analysis (CFSE method): Harvest the cells and analyze by flow cytometry. Cell proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Analysis ([³H]-thymidine method): Add [³H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
Cytokine Release Assay
This assay quantifies the inhibition of cytokine production (e.g., IL-2) by RO2959 in activated T-cells.
Materials:
-
Human PBMCs or purified CD4+ T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Complete RPMI-1640 medium
-
96-well plate
-
ELISA kit for the cytokine of interest (e.g., human IL-2)
Procedure:
-
Cell Plating and Stimulation: Plate the cells and stimulate with anti-CD3 and anti-CD28 antibodies.
-
Treatment: Add this compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Workflow for in vitro characterization of this compound.
Selectivity and Off-Target Effects
RO2959 has been shown to be highly selective for CRAC channels. Studies have indicated that it does not have significant inhibitory effects on a variety of other ion channels, receptors, and transporters, including Kv channels, Cl- channels, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[8] The selectivity against TRPC1 is particularly noteworthy, as some other CRAC channel inhibitors also affect this channel, potentially leading to off-target effects.[8]
Conclusion
This compound is a valuable research tool for investigating the role of CRAC channels and SOCE in cellular physiology, particularly in the context of immunology. Its potent and selective inhibitory activity on T-cell activation and effector functions suggests its potential as a lead compound for the development of novel therapeutics for autoimmune and inflammatory disorders. The experimental protocols and workflows provided in this guide offer a framework for the further characterization of RO2959 and similar compounds in a drug discovery and development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of RO2959 monohydrochloride as a research tool
An In-depth Technical Guide on the Discovery, Mechanism of Action, and Application of RO2959 Monohydrochloride as a Potent and Selective CRAC Channel Inhibitor.
This document provides a detailed overview of this compound, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, for use in research and drug development. It consolidates key pharmacological data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound has emerged as a critical research tool for investigating the physiological and pathological roles of store-operated calcium entry (SOCE). SOCE is a fundamental cellular process that regulates a diverse array of functions, including T-cell activation, proliferation, and cytokine release. The CRAC channel, formed by the interaction of STIM and Orai proteins, is the primary conduit for SOCE.[1][2] Dysregulation of CRAC channel activity has been implicated in various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[2] RO2959 offers high potency and selectivity for CRAC channels, enabling precise dissection of their contribution to cellular signaling and disease pathogenesis.
Pharmacological Profile
This compound is a potent inhibitor of CRAC channels and store-operated calcium entry.[1][3][4] Its inhibitory activity has been characterized across various in vitro systems, demonstrating selectivity for Orai1-containing CRAC channels.
Table 1: In Vitro Potency of RO2959
| Target/Process | Cell Line/System | IC50 Value |
| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 nM |
| Store-Operated Calcium Entry (SOCE) | Orai1/Stim1 expressing cells | 25 nM |
| Orai1 | T-REx-CHO cells stably expressing STIM1/ORAI1 | 25 nM |
| Orai3 | T-REx-CHO cells stably expressing STIM1/ORAI3 | 530 nM |
| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM |
Data compiled from multiple sources.[3][4][5]
Mechanism of Action
RO2959 exerts its inhibitory effects by directly targeting the CRAC channel pore-forming subunit, Orai1. The activation of the CRAC channel is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, translocates to the plasma membrane, and directly interacts with and activates Orai1, leading to calcium influx. RO2959 potently blocks this influx, thereby inhibiting downstream signaling pathways that are dependent on a sustained increase in intracellular calcium.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of RO2959.
In Vitro CRAC Channel Inhibition Assay (Electrophysiology)
This protocol describes the whole-cell patch-clamp technique to measure CRAC channel currents (ICRAC) in RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Standard external solution (in mM): 140 NaCl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 11 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, 1 MgCl₂ (pH 7.2 with CsOH)
-
IP₃ (Inositol 1,4,5-trisphosphate)
-
This compound stock solution (in DMSO)
Procedure:
-
Culture RBL-2H3 cells to 70-80% confluency.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single RBL-2H3 cell.
-
Infuse the cell with the internal solution containing IP₃ to passively deplete ER calcium stores and activate ICRAC.
-
Apply a series of voltage ramps or steps to measure the current.
-
Once a stable ICRAC is established, perfuse the external solution containing various concentrations of RO2959.
-
Record the inhibition of ICRAC at each concentration.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Store-Operated Calcium Entry (SOCE) Assay (Fluorescence-Based)
This protocol details the use of a calcium-sensitive fluorescent dye to measure SOCE in human primary CD4+ T cells.
Materials:
-
Human primary CD4+ T cells
-
Fura-2 AM or Fluo-4 AM
-
Thapsigargin
-
Calcium-free external solution
-
Calcium-containing external solution
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader or microscope
Procedure:
-
Isolate human primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells and resuspend them in a calcium-free external solution.
-
Add RO2959 at various concentrations and incubate.
-
Initiate ER calcium store depletion by adding thapsigargin.
-
Reintroduce calcium to the external solution to initiate SOCE.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.
-
The inhibition of the calcium influx peak or plateau is used to determine the IC₅₀ of RO2959 for SOCE.
T-Cell Proliferation Assay
This protocol outlines the measurement of T-cell proliferation in response to T-cell receptor (TCR) stimulation.
Materials:
-
Human primary CD4+ T cells
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Flow cytometer or scintillation counter
Procedure:
-
Isolate and label CD4+ T cells with a proliferation dye.
-
Plate the cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate TCR.
-
Add RO2959 at various concentrations to the wells.
-
Incubate the cells for 3-5 days.
-
Measure cell proliferation by either:
-
Flow cytometry to assess the dilution of the proliferation dye.
-
Adding [³H]-thymidine and measuring its incorporation using a scintillation counter.
-
-
Determine the inhibitory effect of RO2959 on T-cell proliferation.
In Vivo Application
While detailed in vivo efficacy studies are limited in the publicly available literature, a suggested formulation for in vivo use has been described.
Table 2: In Vivo Formulation for this compound
| Component | Proportion |
| This compound | 2.5 mg/mL |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation is intended for oral or intraperitoneal injection.[3]
Selectivity Profile
RO2959 has been shown to be highly selective for CRAC channels. It demonstrates no significant inhibitory effect on a variety of other ion channels and transporters, including GABA receptors, dopamine transporter, 5-HT transporter, Kv channels, Cl- channels, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[5] The lack of activity against TRPC1 is particularly noteworthy, as this channel shares some similarities with CRAC channels, and off-target effects on TRPC1 could lead to undesired side effects.[5]
Conclusion
This compound is a valuable research tool for the study of CRAC channel function and its role in various physiological and pathophysiological processes. Its high potency and selectivity make it an ideal pharmacological probe for dissecting the contributions of store-operated calcium entry in T-cell biology and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing RO2959 in their investigations. Further studies are warranted to fully elucidate its in vivo efficacy and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRAC channels as targets for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RO2959 Monohydrochloride: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in various cell types, particularly lymphocytes.[1][2] By blocking the influx of extracellular calcium, RO2959 effectively attenuates downstream signaling pathways crucial for immune cell activation, proliferation, and cytokine production.[3] These application notes provide detailed protocols for utilizing this compound in a range of in vitro studies to investigate its effects on cellular functions.
Mechanism of Action
This compound selectively targets the Orai1 protein, the pore-forming subunit of the CRAC channel.[2] The activation of the CRAC channel is a critical event in store-operated calcium entry (SOCE). This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the plasma membrane and activates Orai1, leading to a sustained influx of calcium into the cell. This rise in intracellular calcium activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes encoding various cytokines, such as Interleukin-2 (IL-2), and other molecules involved in the immune response. RO2959, by inhibiting Orai1, effectively blocks this entire signaling cascade.[3]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key IC50 values.
| Target/Assay | Cell Type/System | IC50 Value | Reference |
| CRAC Channel Current (I-CRAC) | RBL-2H3 cells | 402 nM | [1] |
| Orai1/Stim1-mediated SOCE | CHO cells | 25 nM | [1] |
| Orai3 | CHO cells | 530 nM | [2] |
| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM | [2] |
| IL-2 Production | Human T-cells | Potent inhibitor (specific IC50 not provided) | [1] |
Signaling Pathway Diagram
Caption: this compound inhibits the CRAC channel signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro studies, this compound should be dissolved in a suitable solvent to prepare a concentrated stock solution.
-
Reagent: this compound
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.64 mg of this compound (MW: 464.96 g/mol ) in 1 mL of DMSO.
-
If necessary, use sonication to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
-
Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
In Vitro Calcium Flux Assay
This protocol describes the measurement of store-operated calcium entry (SOCE) in response to ER calcium store depletion and its inhibition by this compound.
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro calcium flux assay.
-
Materials:
-
Suspension cells (e.g., Jurkat T-cells) or adherent cells (e.g., CHO cells stably expressing Orai1 and STIM1).[3]
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+ and Mg2+).
-
Calcium-containing buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Thapsigargin or other ER Ca2+-ATPase inhibitors.
-
This compound stock solution.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells with calcium-free buffer.
-
Resuspend the cells at a density of 1 x 10^6 cells/mL in calcium-free buffer.
-
-
Dye Loading:
-
Add the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with calcium-free buffer to remove excess dye.
-
Resuspend the cells in calcium-free buffer at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay:
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 50 µL of calcium-free buffer containing various concentrations of this compound or vehicle (DMSO) to the respective wells. A typical concentration range for a dose-response curve would be from 1 nM to 10 µM.
-
Pre-incubate for 10-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence for 1-2 minutes.
-
Add 50 µL of calcium-free buffer containing thapsigargin (final concentration 1-2 µM) to all wells to deplete ER calcium stores.
-
Continue to record fluorescence for 5-10 minutes.
-
Add 50 µL of calcium-containing buffer to all wells to a final extracellular Ca2+ concentration of 1-2 mM.
-
Record the subsequent increase in fluorescence for 5-10 minutes.
-
-
Data Analysis:
-
The increase in fluorescence after the addition of extracellular calcium represents SOCE.
-
Calculate the peak fluorescence intensity or the area under the curve after calcium addition.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 of this compound.
-
-
T-Cell Proliferation Assay
This protocol uses CFSE (Carboxyfluorescein succinimidyl ester) staining to assess the inhibitory effect of this compound on T-cell proliferation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells.
-
CFSE.
-
Complete RPMI-1640 medium.
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA)).
-
This compound stock solution.
-
96-well round-bottom microplate.
-
Flow cytometer.
-
-
Procedure:
-
CFSE Staining:
-
Isolate PBMCs or CD4+ T-cells.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 50 µL of medium containing various concentrations of this compound or vehicle.
-
Add 50 µL of T-cell activators (e.g., anti-CD3/anti-CD28 beads or soluble antibodies).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence in the FITC channel. Each cell division will result in a halving of the CFSE intensity.
-
-
Data Analysis:
-
Quantify the percentage of proliferated cells in each condition.
-
Plot the percentage of proliferation against the concentration of this compound to determine its inhibitory effect.
-
-
Cytokine Release Assay
This protocol measures the inhibition of IL-2 production by this compound in activated T-cells using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Materials:
-
Human PBMCs or purified CD4+ T-cells.
-
Complete RPMI-1640 medium.
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, PHA).
-
This compound stock solution.
-
96-well flat-bottom microplate.
-
Human IL-2 ELISA kit.
-
Plate reader.
-
-
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs or CD4+ T-cells.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 50 µL of medium containing various concentrations of this compound or vehicle.
-
Add 50 µL of T-cell activators.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the IL-2 standards provided in the kit.
-
Calculate the concentration of IL-2 in each sample.
-
Plot the IL-2 concentration against the concentration of this compound to determine its inhibitory effect.
-
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of CRAC channel function and store-operated calcium entry. The protocols outlined in these application notes provide a framework for researchers to study the effects of this potent inhibitor on various cellular processes, including calcium signaling, T-cell proliferation, and cytokine release. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the role of CRAC channels in health and disease.
References
Recommended working concentrations of RO2959 monohydrochloride
A Potent and Selective CRAC Channel Inhibitor for Research in Immunology and Beyond
Audience: Researchers, scientists, and drug development professionals.
Introduction
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] This compound effectively blocks store-operated calcium entry (SOCE), a critical signaling process in various cell types, particularly in lymphocytes.[1][2][4] By inhibiting the Orai1/Stim1-mediated calcium influx, this compound serves as a powerful tool for investigating the physiological and pathological roles of CRAC channels.[1][2][5] Its demonstrated efficacy in blocking T-cell activation and cytokine production makes it a valuable compound for research in immunology, inflammation, and autoimmune diseases.[2][4]
Physicochemical Properties
| Property | Value |
| CAS Number | 2309172-44-7 |
| Molecular Formula | C₂₁H₂₀ClF₂N₅OS · HCl |
| Molecular Weight | 463.93 g/mol |
| Appearance | Solid |
| Purity | >98% |
| Solubility | DMSO: 25 mg/mL (with sonication) Water: < 0.1 mg/mL[6] |
Biological Activity and Recommended Working Concentrations
This compound exhibits high potency in inhibiting CRAC channels and downstream cellular functions. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[7] Lower IC₅₀ values are indicative of higher potency.[7]
In Vitro Potency
| Target/Assay | Cell Type | IC₅₀ |
| CRAC Channel Inhibition | - | 402 nM[1][2][3] |
| Store-Operated Calcium Entry (SOCE) via Orai1/Stim1 | CHO cells | 25 nM[1][2][3] |
| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM[2] |
| Orai3 Inhibition | - | 530 nM[2] |
| Human IL-2 Production Inhibition | - | Potent[1][2][3] |
Recommended Working Concentrations for In Vitro Experiments
For cellular assays, it is recommended to prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8] This stock solution can then be serially diluted to the desired final working concentrations in cell culture media. To avoid precipitation, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%).
| Application | Recommended Concentration Range |
| Inhibition of SOCE in cell lines | 10 nM - 1 µM |
| T-cell activation and proliferation assays | 100 nM - 2 µM |
| Cytokine release assays (e.g., IL-2) | 100 nM - 2 µM |
Mechanism of Action: Inhibition of CRAC Channel Signaling
This compound targets the CRAC channel, which is composed of Orai pore-forming subunits in the plasma membrane and STIM calcium sensors in the endoplasmic reticulum (ER) membrane.[5] Depletion of ER calcium stores leads to the activation of STIM proteins, which then translocate to the plasma membrane to interact with and open the Orai channels.[5] This results in a sustained influx of calcium into the cell, a process known as SOCE.[5] This calcium influx is crucial for downstream signaling pathways, particularly in T-lymphocytes where it leads to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), culminating in gene expression and effector functions such as cytokine production and proliferation.[4] RO2959 directly inhibits the CRAC channel, thereby blocking this entire signaling cascade.[4]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for in vitro use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (MW: 463.93), add 215.5 µL of DMSO.
-
Vortex and/or sonicate the solution to ensure complete dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Store-Operated Calcium Entry (SOCE) Assay
Objective: To measure the inhibitory effect of this compound on SOCE in a cell line.
Materials:
-
Adherent or suspension cells expressing CRAC channels (e.g., Jurkat, HEK293 with Orai1/STIM1)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺/Mg²⁺)
-
Calcium-containing buffer (e.g., HBSS with 2 mM CaCl₂)
-
ER Ca²⁺-ATPase inhibitor (e.g., Thapsigargin)
-
This compound stock solution
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells onto a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in serum-free medium or a suitable buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells 2-3 times with calcium-free buffer to remove excess dye.
-
Compound Incubation:
-
Add calcium-free buffer containing various concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
SOCE Measurement:
-
Place the plate in the fluorescence reader and begin recording the fluorescence signal (e.g., ratio of emission at 510 nm for excitation at 340 nm and 380 nm for Fura-2).
-
Establish a stable baseline reading.
-
To deplete ER calcium stores, add thapsigargin (e.g., 1-2 µM final concentration) in calcium-free buffer. A transient increase in cytosolic calcium will be observed as it leaks from the ER.
-
Once the signal returns to a new baseline, add calcium-containing buffer to initiate SOCE.
-
Continue recording the fluorescence signal to measure the influx of extracellular calcium.
-
-
Data Analysis:
-
Calculate the magnitude of SOCE (e.g., peak fluorescence after calcium re-addition minus the baseline before re-addition).
-
Plot the SOCE magnitude against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: In Vivo Formulation Preparation
Objective: To prepare a formulation of this compound suitable for oral or intraperitoneal administration in animal models.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Formulation Composition (Example for 2.5 mg/mL): [1]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure (for 1 mL of 2.5 mg/mL solution): [1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution is a suspended solution.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare this formulation fresh on the day of use.[1]
Troubleshooting and Best Practices
-
Solubility: this compound has limited aqueous solubility. Ensure complete dissolution of the stock solution in DMSO before further dilution. For in vitro assays, avoid high final concentrations of the compound that may lead to precipitation in aqueous media.
-
DMSO Concentration: Keep the final DMSO concentration in cell culture below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity or off-target effects. Include a vehicle control (DMSO alone) in all experiments.
-
Light Sensitivity: As with many fluorescent compounds and reagents, protect the calcium-sensitive dyes from light to prevent photobleaching.
-
Cell Health: Ensure that the cells used for experiments are healthy and in the logarithmic growth phase to obtain reproducible results.
Conclusion
This compound is a valuable research tool for dissecting the roles of CRAC channels and SOCE in cellular physiology and disease. Its high potency and selectivity make it a superior alternative to less specific calcium channel blockers. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CRAC channel inhibitor | Probechem Biochemicals [probechem.com]
- 4. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 8. RO2959 Hydrochloride | Interleukin | IL Receptor | TargetMol [targetmol.com]
Application of RO2959 Monohydrochloride in Primary T-Lymphocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, primarily targeting the Orai1 subunit. In primary T-lymphocytes, these channels are the main route for calcium influx following T-cell receptor (TCR) engagement, a critical step for T-cell activation, proliferation, and effector functions. By blocking store-operated calcium entry (SOCE), this compound effectively suppresses downstream signaling pathways, leading to the inhibition of cytokine production and proliferation. These characteristics make it a valuable tool for studying T-cell function and a potential therapeutic agent for autoimmune diseases and other T-cell-mediated pathologies.
Introduction
T-lymphocyte activation is a cornerstone of the adaptive immune response. This process is initiated by the interaction of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC). This initial signal triggers a cascade of intracellular events, prominently featuring a sustained increase in intracellular calcium concentration ([Ca2+]i). This rise in calcium is primarily mediated by store-operated calcium entry (SOCE) through CRAC channels. The key components of the CRAC channel are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum, which act as calcium sensors, and the Orai proteins that form the pore of the channel in the plasma membrane.
This compound has emerged as a potent and selective small molecule inhibitor of CRAC channels. Its primary mechanism of action is the blockade of Orai1-containing CRAC channels, thereby inhibiting SOCE. This targeted inhibition makes RO2959 a powerful tool to dissect the role of calcium signaling in T-cell biology and to explore the therapeutic potential of CRAC channel inhibition.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on various parameters of T-lymphocyte function.
Table 1: Inhibitory Potency of RO2959 on CRAC Channels and SOCE
| Target | Cell Type | Assay | IC50 Value | Reference |
| Orai1 | Recombinant cells | Electrophysiology | 25 nM | [1] |
| Orai3 | Recombinant cells | Electrophysiology | 530 nM | [1] |
| SOCE | Primary human CD4+ T-lymphocytes | Calcium imaging | 265 nM | [1] |
| CRAC channels | - | Electrophysiology | 402 nM | [1] |
Table 2: Functional Effects of RO2959 on Primary T-Lymphocytes
| Functional Outcome | Cell Type | Stimulation | Effect | Reference |
| IL-2 Production | Primary human T-lymphocytes | TCR stimulation | Potent inhibition | [1][2] |
| T-cell Proliferation | Primary human T-lymphocytes | TCR stimulation or Mixed Lymphocyte Reaction (MLR) | Complete inhibition | [1][2] |
| Gene Expression | Primary human T-lymphocytes | TCR stimulation | Potent blockade of TCR-triggered gene expression | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by interrupting the canonical T-cell activation signaling pathway at the level of calcium influx. The following diagram illustrates this pathway and the point of intervention by RO2959.
Caption: T-cell activation signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in primary T-lymphocytes.
Isolation and Culture of Primary Human T-Lymphocytes
Objective: To isolate primary T-lymphocytes from peripheral blood for subsequent experiments.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-buffered saline (PBS)
Protocol:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the peripheral blood mononuclear cell (PBMC) layer.
-
Wash the PBMCs three times with PBS.
-
Resuspend PBMCs in culture medium and perform a cell count.
-
For T-cell enrichment, incubate PBMCs with the RosetteSep™ cocktail according to the manufacturer's instructions.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.
-
Collect the enriched T-cell layer.
-
Wash the T-cells and resuspend in complete RPMI 1640 medium.
Measurement of Store-Operated Calcium Entry (SOCE)
Objective: To measure the effect of this compound on SOCE in primary T-lymphocytes.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) with and without Ca2+
-
Thapsigargin
-
This compound
-
Fluorescence microscope or plate reader with ratiometric imaging capabilities.
Protocol:
-
Load isolated T-lymphocytes with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS with Ca2+ for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Resuspend the cells in Ca2+-free HBS.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Pre-incubate a subset of cells with desired concentrations of this compound.
-
Add 1-2 µM thapsigargin to deplete endoplasmic reticulum Ca2+ stores and record the transient increase in cytosolic Ca2+.
-
Once the fluorescence ratio returns to a stable baseline, reintroduce Ca2+ to the extracellular medium (e.g., add CaCl2 to a final concentration of 2 mM).
-
Measure the subsequent increase in the F340/F380 ratio, which represents SOCE.
-
Compare the SOCE in RO2959-treated cells to untreated controls.
T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound on T-cell proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies
-
Complete RPMI 1640 medium
-
This compound
-
Flow cytometer
Protocol:
-
Label isolated T-lymphocytes with 1-5 µM CFSE in PBS for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Wash the cells three times with complete medium.
-
Plate the CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (1-10 µg/mL).
-
Add soluble anti-CD28 antibody (1-5 µg/mL) to the wells.
-
Add various concentrations of this compound to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of this compound on cytokine (e.g., IL-2) production by activated T-lymphocytes.
Materials:
-
Anti-CD3 and anti-CD28 antibodies
-
Complete RPMI 1640 medium
-
This compound
-
Human IL-2 ELISA kit
Protocol:
-
Plate isolated T-lymphocytes in 96-well plates pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody.
-
Add various concentrations of this compound.
-
Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Perform an ELISA for IL-2 on the supernatants according to the manufacturer's protocol.
-
Determine the concentration of IL-2 in each sample by comparison to a standard curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.
Caption: A general experimental workflow for studying the effects of this compound on primary T-lymphocytes.
Caption: Logical cascade of the effects of this compound in T-lymphocytes.
Conclusion
This compound is a valuable pharmacological tool for the study of T-lymphocyte biology. Its potent and selective inhibition of CRAC channels allows for the precise investigation of the role of store-operated calcium entry in T-cell activation, proliferation, and cytokine production. The protocols outlined in this document provide a framework for researchers to effectively utilize RO2959 in their studies. Furthermore, the targeted mechanism of action of RO2959 highlights the potential of CRAC channel inhibitors as a novel class of immunosuppressive agents for the treatment of T-cell driven autoimmune and inflammatory diseases.
References
Application Notes and Protocols for RO2959 Monohydrochloride in T-Cell Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride is a potent and selective small molecule inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel.[1][2][3] In the context of immunology, the CRAC channel is a critical component of the T-cell receptor (TCR) signaling cascade, responsible for the sustained intracellular calcium influx required for T-cell activation, proliferation, and effector functions.[2][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to dissect and study the intricacies of TCR signaling.
Mechanism of Action
Upon engagement of the T-cell receptor (TCR) with its cognate antigen, a signaling cascade is initiated, leading to the activation of phospholipase Cγ1 (PLCγ1).[5] PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This depletion of ER calcium stores is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to activate the Orai1 protein, the pore-forming subunit of the CRAC channel.[3] The subsequent influx of extracellular calcium through the CRAC channel, known as store-operated calcium entry (SOCE), leads to a sustained increase in intracellular calcium concentration.[2] This sustained calcium signal is essential for the activation of downstream transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which drive the expression of genes critical for T-cell activation, including cytokine production (e.g., IL-2) and proliferation.[4][6]
This compound exerts its inhibitory effect by directly blocking the CRAC channel, thereby preventing SOCE.[1][2] This blockade of calcium influx effectively decouples TCR engagement from downstream signaling events, making RO2959 a valuable tool for studying the role of calcium signaling in T-cell function.
Data Presentation
The inhibitory activity of this compound has been quantified against various components of the CRAC channel and related cellular functions. The following table summarizes key IC50 values.
| Target/Process | Cell Type/System | IC50 Value (nM) | Reference |
| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 | [1][3] |
| Orai1/Stim1-mediated SOCE | CHO cells | 25 | [1][3] |
| Orai3 | CHO cells | 530 | [1] |
| SOCE in activated CD4+ T lymphocytes | Human primary T-cells | 265 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: TCR Signaling Pathway and RO2959 Inhibition Point.
Caption: Experimental Workflow for Studying RO2959 Effects.
Application Notes
This compound can be employed in a variety of in vitro assays to investigate the role of CRAC channel-mediated calcium signaling in T-cell biology.
-
Intracellular Calcium Flux Assay: This is a primary assay to confirm the inhibitory activity of RO2959 on SOCE. T-cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon TCR stimulation, a biphasic calcium response is typically observed: an initial peak from ER store release, followed by a sustained plateau representing SOCE. Pre-treatment with RO2959 is expected to significantly diminish or abrogate the sustained plateau phase without affecting the initial peak, thus directly demonstrating its effect on SOCE.
-
T-Cell Proliferation Assay: T-cell proliferation is a hallmark of a successful immune response and is highly dependent on sustained calcium signaling. Using a dye dilution assay, such as with Carboxyfluorescein succinimidyl ester (CFSE), one can track the number of cell divisions over several days. Treatment with RO2959 is anticipated to cause a dose-dependent inhibition of T-cell proliferation following TCR stimulation.
-
Cytokine Production Assay: The production of effector cytokines, such as IL-2 and IFN-γ, is a key function of activated T-cells and is regulated by calcium-dependent transcription factors like NFAT. The concentration of secreted cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). RO2959 is expected to potently inhibit the production of these cytokines in a dose-dependent manner.
-
Western Blot for Phosphorylation of Downstream Effectors: To investigate the impact of RO2959 on specific signaling pathways downstream of calcium influx, the phosphorylation status of key signaling molecules can be assessed by Western blotting. While RO2959 does not directly inhibit kinases, by blocking the calcium signal, it will indirectly affect calcium-dependent signaling pathways. For instance, the activation of calcineurin and subsequent dephosphorylation of NFAT would be inhibited. While direct measurement of NFAT phosphorylation can be challenging, examining the phosphorylation of other downstream pathways affected by calcium signaling, such as ERK, can provide further insights. A reduction in ERK phosphorylation upon RO2959 treatment would indicate a broader impact on T-cell activation signaling.
Experimental Protocols
1. Intracellular Calcium Flux Assay
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer or fluorescence plate reader
-
-
Protocol:
-
Prepare a T-cell suspension at a concentration of 1 x 10^6 cells/mL in HBSS.
-
Prepare a Fluo-4 AM loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 1-5 µM.
-
Add the Fluo-4 AM loading solution to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with warm HBSS to remove excess dye.
-
Resuspend the cells in warm HBSS at 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into different tubes for treatment groups (vehicle control, different concentrations of RO2959).
-
Pre-incubate the cells with RO2959 or vehicle for 15-30 minutes at 37°C.
-
Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or plate reader.
-
Add the stimulating antibodies (e.g., anti-CD3/CD28) and continue to record the fluorescence signal for 5-10 minutes to observe the calcium influx.
-
As a positive control for maximal calcium influx, add ionomycin to a separate aliquot of cells.
-
As a negative control for extracellular calcium, add EGTA prior to stimulation.
-
Analyze the data by plotting the fluorescence intensity over time.
-
2. T-Cell Proliferation Assay (CFSE)
-
Materials:
-
Isolated primary T-cells
-
This compound
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Anti-CD3/CD28 T-cell activation beads
-
Flow cytometer
-
-
Protocol:
-
Wash isolated T-cells with PBS.
-
Resuspend the cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium.
-
Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well plate.
-
Add different concentrations of RO2959 or vehicle control to the respective wells.
-
Stimulate the cells with anti-CD3/CD28 beads.
-
Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
3. Cytokine Production Assay (ELISA)
-
Materials:
-
Isolated primary T-cells
-
This compound
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 T-cell activation beads
-
ELISA kit for the cytokine of interest (e.g., human IL-2)
-
-
Protocol:
-
Plate isolated T-cells in a 96-well plate in complete RPMI medium.
-
Add different concentrations of RO2959 or vehicle control.
-
Stimulate the cells with anti-CD3/CD28 beads.
-
Culture the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Perform the ELISA for the desired cytokine according to the manufacturer's instructions.[7][8]
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Quantify the cytokine concentration based on a standard curve.
-
4. Western Blot for Phosphorylation of Downstream Effectors (e.g., PLCγ1, ERK)
-
Materials:
-
Isolated primary T-cells or Jurkat cells
-
This compound
-
Anti-CD3/CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PLCγ1, anti-total-PLCγ1, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
-
Protocol:
-
Starve Jurkat cells or rest primary T-cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with RO2959 or vehicle for 30 minutes.
-
Stimulate the cells with soluble anti-CD3/CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).
-
Immediately lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein (e.g., anti-total-PLCγ1) to ensure equal loading.
-
Mechanism of Action Diagram
Caption: Molecular Mechanism of RO2959 Action on CRAC Channel.
Conclusion
This compound is a valuable pharmacological tool for the investigation of T-cell receptor signaling. Its high potency and selectivity for the CRAC channel allow for the specific interrogation of the role of store-operated calcium entry in various T-cell functions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize RO2959 in their studies of T-cell biology and to explore potential therapeutic strategies targeting T-cell mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. T Cell Calcium Signaling Regulation by the Co-Receptor CD5 [mdpi.com]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. Cytokine Elisa [bdbiosciences.com]
In Vivo Administration Protocol for RO2959 Monohydrochloride: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo administration of RO2959 monohydrochloride, a potent and selective Calcium Release-Activated Calcium (CRAC) channel inhibitor.
Abstract
This compound is a powerful modulator of immune responses through its specific inhibition of CRAC channels, which are critical for T-cell activation and cytokine release.[1] This document outlines protocols for the preparation and in vivo administration of this compound, summarizes its key biological activities, and provides a visual representation of its mechanism of action. The information presented here is intended to serve as a comprehensive guide for preclinical research into the therapeutic potential of RO2959 in T-cell mediated inflammatory and autoimmune diseases.
Biological Activity and Mechanism of Action
RO2959 is a potent and selective inhibitor of the CRAC channel, with a half-maximal inhibitory concentration (IC₅₀) of 402 nM.[2] It functions by blocking store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels, a critical step in the activation of T-lymphocytes.[2] The inhibition of SOCE by RO2959 leads to a downstream blockade of T-cell receptor (TCR) triggered gene expression and effector functions, including the production of cytokines such as Interleukin-2 (IL-2).[1] This targeted action on T-cell signaling pathways makes RO2959 a promising candidate for the treatment of various autoimmune and inflammatory disorders.
Signaling Pathway of RO2959 Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Physicochemical Properties and Formulation
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL (21.55 mM) | Sonication is recommended. |
Table 1: Solubility of this compound.
In Vivo Formulation Protocols
For in vivo administration, this compound can be prepared as a suspended solution. It is recommended to prepare the working solution fresh on the day of use.
Protocol 1: PEG300/Tween-80/Saline Formulation
This protocol yields a suspended solution suitable for oral and intraperitoneal injection.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until uniform.
-
Add 45% of the final volume of saline and vortex to create a suspended solution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: SBE-β-CD Formulation
This protocol also yields a suspended solution for oral and intraperitoneal administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% solution of SBE-β-CD in saline.
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly to ensure a uniform suspension. Sonication may be required.
In Vivo Administration Protocols
While specific in vivo efficacy studies for this compound are not widely published, data from other potent and selective CRAC channel inhibitors in relevant animal models can provide a strong starting point for dose-finding studies.
Recommended Starting Dose and Administration Route
Based on studies with the CRAC channel inhibitor CM4620 in a mouse model of acute pancreatitis, a starting dose of 0.1 mg/kg administered via intraperitoneal (IP) injection is recommended.[3]
Experimental Workflow for an In Vivo Study
The following diagram outlines a general workflow for an in vivo efficacy study using this compound.
Considerations for In Vivo Studies
-
Animal Models: Given RO2959's mechanism of action on T-cells, animal models of T-cell-mediated diseases such as collagen-induced arthritis (CIA) in mice or rats for rheumatoid arthritis, experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, or models of inflammatory bowel disease would be appropriate.[4]
-
Dose-Response Studies: It is crucial to perform a dose-response study to determine the optimal therapeutic dose of this compound for the specific animal model and disease phenotype.
-
Pharmacokinetics: Characterization of the pharmacokinetic profile of RO2959 in the chosen animal model is recommended to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to inform the dosing regimen.
-
Control Groups: Appropriate control groups, including vehicle-treated and potentially a positive control (a known therapeutic for the disease model), are essential for a robust study design.
Summary of Quantitative Data
| Parameter | Value | Reference |
| IC₅₀ (CRAC Channel) | 402 nM | --INVALID-LINK-- |
| IC₅₀ (Orai1/Stim1) | 25 nM | --INVALID-LINK-- |
| Solubility (DMSO) | 10 mg/mL (21.55 mM) | --INVALID-LINK-- |
| Recommended Starting Dose (in vivo) | 0.1 mg/kg (IP) | Based on data for CM4620, a similar CRAC channel inhibitor.[3] |
Table 2: Summary of key quantitative data for this compound.
Conclusion
This compound is a highly potent and selective CRAC channel inhibitor with a clear mechanism of action on T-cell function. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute in vivo studies to explore its therapeutic potential in a range of inflammatory and autoimmune diseases. Careful consideration of the animal model, dose-ranging, and pharmacokinetic analysis will be critical for the successful preclinical development of this promising compound.
References
- 1. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RO2959 Monohydrochloride in Mixed Lymphocyte Reaction (MLR) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component in the T-cell activation signaling pathway.[1][2] By blocking the store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels, this compound effectively suppresses downstream signaling events that lead to T-cell proliferation and cytokine production.[1] This makes it a valuable tool for studying immune responses and for the development of therapeutics targeting T-cell mediated inflammatory and autoimmune diseases. The mixed lymphocyte reaction (MLR) assay is a widely used in vitro method to assess the cellular immune response, particularly T-cell proliferation and cytokine release in response to alloantigens.[2] These application notes provide detailed protocols for utilizing this compound in MLR assays to evaluate its inhibitory effects on T-cell function.
Mechanism of Action
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). The decrease in ER calcium is sensed by STIM1 proteins, which then translocate to the plasma membrane and activate Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium is essential for the activation of calcineurin, which in turn dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Activated NFAT translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and differentiation. This compound specifically blocks the CRAC channel, thereby inhibiting this calcium influx and suppressing T-cell activation and proliferation.[1][2]
Quantitative Data
This compound has demonstrated potent inhibitory activity on key components of the CRAC channel signaling pathway. While specific IC50 values in a mixed lymphocyte reaction assay are not extensively published, the available data on its molecular targets and its qualitative effects in MLR assays underscore its efficacy.
| Target | IC50 Value | Cell Type/System | Reference |
| Orai1 | 25 nM | Recombinant expression systems | [1] |
| Orai3 | 530 nM | Recombinant expression systems | [1] |
| Store-Operated Calcium Entry (SOCE) | 265 nM | Activated CD4+ T lymphocytes | [1] |
| CRAC Channel | 402 nM | General CRAC channel inhibition | [1] |
| T-cell Proliferation in MLR | "Completely inhibits" | Human primary T-cells | [1][2] |
| Cytokine Production in MLR | "Completely inhibits" | Human primary T-cells | [1][2] |
Signaling Pathway Diagram
References
Application Notes and Protocols for Calcium Imaging Assays Using RO2959 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in various cell types. The CRAC channel, primarily formed by Orai1 and STIM1 proteins, plays a crucial role in calcium signaling, which in turn governs a multitude of cellular processes including T-cell activation, proliferation, and cytokine release. Dysregulation of CRAC channel activity has been implicated in various autoimmune and inflammatory diseases, making it a significant target for therapeutic intervention.
These application notes provide a comprehensive guide for utilizing this compound in calcium imaging assays to study CRAC channel function and screen for modulators of SOCE.
Mechanism of Action
This compound selectively blocks the influx of extracellular calcium through the Orai1 channel pore, thereby inhibiting SOCE.[1][2][3] This inhibition occurs downstream of the depletion of intracellular calcium stores in the endoplasmic reticulum (ER) and the subsequent activation and translocation of the STIM1 protein to the plasma membrane. By blocking this crucial step in the calcium signaling cascade, RO2959 effectively attenuates downstream cellular responses that are dependent on a sustained increase in intracellular calcium.
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro systems. The following table summarizes key quantitative data for its activity.
| Parameter | Description | Cell Type/System | Value | Reference |
| IC₅₀ | Half-maximal inhibitory concentration for CRAC channels. | RBL-2H3 cells | 402 nM | [1][3] |
| IC₅₀ | Half-maximal inhibitory concentration for Orai1/STIM1-mediated SOCE. | CHO cells stably expressing human Orai1 and Stim1 | 25 nM | [1][3] |
| IC₅₀ | Half-maximal inhibitory concentration for SOCE. | Activated CD4+ T lymphocytes | 265 nM | [1] |
| IC₅₀ | Half-maximal inhibitory concentration for Orai1. | T-REx-CHO cells stably expressing STIM1/ORAI1 | 25 nM | [1] |
| IC₅₀ | Half-maximal inhibitory concentration for Orai3. | T-REx-CHO cells stably expressing STIM1/ORAI3 | 530 nM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the CRAC channel signaling pathway and the point of inhibition by this compound.
Caption: CRAC Channel Signaling Pathway and Inhibition by RO2959.
Experimental Protocols
This section provides detailed protocols for a calcium imaging assay to measure the effect of this compound on store-operated calcium entry (SOCE). The protocol is adaptable for use with common fluorescent calcium indicators such as Fura-2 AM or Fluo-4 AM.
Materials
-
This compound
-
Cell line of interest (e.g., Jurkat, HEK293, CHO)
-
Complete cell culture medium
-
Black, clear-bottom 96-well microplates
-
Calcium indicator dye (Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ca²⁺-free HBSS (containing 1 mM EGTA)
-
Thapsigargin
-
Calcium Chloride (CaCl₂)
Experimental Workflow
The following diagram outlines the general workflow for the calcium imaging assay.
Caption: Calcium Imaging Assay Workflow.
Detailed Protocol: Fura-2 AM-based SOCE Assay
-
Cell Seeding:
-
Seed cells onto black, clear-bottom 96-well plates at a density that will result in a 70-90% confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a 2 µM Fura-2 AM loading solution in HBSS (with Ca²⁺ and Mg²⁺) containing 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Inhibitor Pre-incubation:
-
Prepare stock solutions of this compound in DMSO. Further dilute to the desired final concentrations in Ca²⁺-free HBSS.
-
Aspirate the HBSS from the wells and replace it with 100 µL of the this compound solution or vehicle control (DMSO in Ca²⁺-free HBSS).
-
Incubate for 15-30 minutes at room temperature in the dark. Note: The optimal pre-incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.
-
-
Calcium Imaging and Data Acquisition:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for ratiometric imaging of Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes in the Ca²⁺-free HBSS containing RO2959 or vehicle.
-
ER Store Depletion: Add thapsigargin to each well to a final concentration of 1-2 µM to deplete the ER calcium stores. This will cause a transient increase in intracellular calcium. Continue recording until the fluorescence ratio returns to a stable baseline.
-
SOCE Induction: Add CaCl₂ to each well to a final concentration of 2 mM to initiate SOCE.
-
Data Recording: Continue to record the F340/F380 ratio for an additional 5-10 minutes to capture the full SOCE response.
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified by calculating the peak increase in the F340/F380 ratio after the addition of CaCl₂ or by determining the area under the curve of the calcium influx phase.
-
Compare the SOCE response in cells treated with this compound to the vehicle-treated control cells to determine the percent inhibition.
-
Generate dose-response curves to calculate the IC₅₀ value of this compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Insufficient dye loading | Optimize dye concentration (1-5 µM) and incubation time (30-90 min). Ensure Pluronic F-127 is used. |
| Cell death | Check cell viability. Reduce dye concentration or incubation time. | |
| High background fluorescence | Incomplete removal of extracellular dye | Ensure thorough washing after dye loading. |
| Autofluorescence from compounds or media | Run appropriate controls (wells with cells and media but no dye, wells with dye and media but no cells). | |
| No or weak SOCE response | Cells do not express functional CRAC channels | Use a positive control cell line known to exhibit robust SOCE (e.g., Jurkat T-cells). |
| Incomplete store depletion | Ensure the concentration of thapsigargin is sufficient (1-2 µM). | |
| High variability between wells | Inconsistent cell number | Ensure even cell seeding. |
| Inconsistent dye loading or washing | Use a multichannel pipette for all additions and aspirations. |
Conclusion
This compound is a valuable pharmacological tool for the investigation of CRAC channel function and the broader field of calcium signaling. The protocols and information provided herein offer a robust framework for conducting calcium imaging assays to characterize the inhibitory effects of this compound and to screen for other potential modulators of store-operated calcium entry. Careful optimization of experimental parameters for the specific cell system under investigation is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Electrophysiological Recording of CRAC Currents with RO2959 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium release-activated calcium (CRAC) channels are highly calcium-selective ion channels crucial for a variety of cellular functions, including gene expression, proliferation, and immune responses.[1][2] These channels are activated by the depletion of calcium from the endoplasmic reticulum (ER), a process known as store-operated calcium entry (SOCE).[1][2][3] The molecular components of the CRAC channel are the stromal interaction molecule (STIM1), which acts as the ER calcium sensor, and Orai1, which forms the pore of the channel in the plasma membrane.[2][3][4] Dysregulation of CRAC channel activity has been implicated in various diseases, making them a significant target for drug development.
RO2959 monohydrochloride is a potent and selective inhibitor of CRAC channels.[1][5] It effectively blocks SOCE mediated by Orai1/STIM1 channels, thereby inhibiting downstream cellular processes such as T-cell activation and cytokine production.[5][6] This document provides detailed application notes and protocols for the electrophysiological recording of CRAC currents using the whole-cell patch-clamp technique, with a specific focus on the application and characterization of the inhibitory effects of this compound.
Data Presentation
Quantitative Data Summary of this compound Inhibition
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (CRAC Channel) | 402 nM | RBL-2H3 cells | [1][5] |
| IC50 (SOCE) | 25 nM | CHO cells stably expressing human Orai1 and STIM1 | [1][3][5] |
| IC50 (Orai1) | 25 nM | CHO cells overexpressing STIM1 and Orai1 | [2] |
| IC50 (Orai3) | 530 nM | CHO cells overexpressing STIM1 and Orai3 | [2] |
| IC50 (SOCE) | 265 nM | Activated CD4+ T lymphocytes | [5] |
Signaling Pathway and Experimental Workflow
CRAC Channel Activation Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RO2959 Monohydrochloride Precipitation in Media
For researchers, scientists, and drug development professionals utilizing RO2959 monohydrochloride, ensuring its proper dissolution and stability in cell culture media is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to troubleshoot and prevent precipitation of this potent and selective CRAC channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
A1: This is a common phenomenon known as "crashing out" and occurs because this compound, like many small molecule inhibitors, is significantly more soluble in an organic solvent like DMSO than in an aqueous environment like cell culture media.[1] When the concentrated DMSO stock is diluted into the media, the DMSO concentration drops dramatically, and the aqueous medium cannot maintain the compound in solution, leading to immediate precipitation.[1]
Q2: How can I prevent immediate precipitation when preparing my working solution?
A2: Several strategies can help prevent immediate precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed (37°C) media or PBS. Then, add this intermediate dilution to the final volume of your cell culture media.[1]
-
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that are prone to precipitation.[2]
-
Lower Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the cell culture medium. Consider reducing the final working concentration.[1]
-
Optimize DMSO Concentration: While minimizing DMSO is important to reduce solvent toxicity (typically keeping it below 0.5%), a slightly higher final DMSO concentration may be necessary to maintain solubility for some compounds.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Q3: My media containing this compound looked fine initially, but I noticed a precipitate after a few hours of incubation. What causes delayed precipitation?
A3: Delayed precipitation can be caused by several factors:
-
Changes in Media pH: The pH of cell culture media can change over time due to cellular metabolism. The solubility of this compound may be pH-dependent, and a shift in pH could cause it to precipitate.[3]
-
Temperature Fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature changes that affect the solubility of the compound.[1]
-
Interaction with Media Components: this compound might interact with salts, amino acids, or other components in the media over time, forming less soluble complexes.[1]
-
Media Evaporation: In long-term experiments, evaporation of water from the media can increase the concentration of all components, potentially exceeding the solubility limit of the compound.[1]
Q4: Can I filter the media to remove the precipitate?
A4: Filtering the media after precipitation has occurred is not recommended. The precipitate is the active compound, so filtering it out will lower the effective concentration of this compound in an unquantifiable way, leading to inaccurate and unreliable experimental results.[1] It is always better to address the root cause of the precipitation.
Q5: How should I prepare and store my stock solution of this compound?
A5: Proper preparation and storage of your stock solution are crucial for its stability and efficacy.
-
Solvent Selection: DMSO is a common and effective solvent for this compound.[4]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) to minimize the volume of solvent added to your cell culture.[5]
-
Storage: Aliquot the stock solution into small, single-use volumes and store them in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 50 mg/mL (107.77 mM) | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[4] |
| Water | < 0.1 mg/mL | Insoluble.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.39 mM) | This is a suspended solution intended for in vivo use and requires sonication.[4] |
| Ethanol | Data not publicly available | Experimental determination is recommended. |
| PBS (pH 7.4) | Data not publicly available | Experimental determination is recommended. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol provides a method to empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[4]
-
Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in your pre-warmed complete cell culture medium. Start with a high concentration (e.g., 100 µM) and dilute down to a low concentration (e.g., ~0.1 µM). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level for your cells (typically ≤ 0.5%).[2]
-
Incubation: Incubate the dilutions at 37°C in a humidified incubator with 5% CO₂ for a period relevant to your experiment (e.g., 2, 8, 24, and 48 hours).[7]
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can appear as cloudiness, a visible film, or distinct crystals. A microscope can be used for a more sensitive assessment.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is the maximum working soluble concentration for your experimental conditions.[1]
Protocol 2: Best Practices for Preparing Working Solutions
This protocol outlines the recommended steps for diluting your this compound stock solution into cell culture media to minimize the risk of precipitation.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Methodology:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C before use. Adding a compound to cold media can decrease its solubility.[1]
-
Prepare an Intermediate Dilution (Optional but Recommended): If your final desired concentration is low (e.g., in the nM range), it is good practice to first make an intermediate dilution of your high-concentration stock in pure DMSO or pre-warmed media.[1]
-
Final Dilution:
-
Add the required volume of your stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently vortexing or swirling the tube.[2]
-
Ensure the final concentration of DMSO in the media is as low as possible and tolerated by your cells (ideally <0.1%, but up to 0.5% may be acceptable).[2]
-
-
Final Inspection: After preparing the working solution, visually inspect it for any signs of precipitation before adding it to your cells.[1]
Visualizations
Signaling Pathway
This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a crucial role in store-operated calcium entry (SOCE).[4] This pathway is essential for various cellular processes, including T-cell activation and proliferation.[8]
Caption: CRAC Channel Signaling Pathway and Inhibition by RO2959.
Experimental Workflow
Caption: Troubleshooting Workflow for RO2959 Precipitation.
Logical Relationships
Caption: Key Factors Affecting RO2959 Solubility in Media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Choreography and Structure of Ca2+ Release-Activated Ca2+ (CRAC) and KCa2+ Channels and Their Relevance in Disease with Special Focus on Cancer | MDPI [mdpi.com]
Optimizing RO2959 monohydrochloride concentration for T-cell inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of RO2959 monohydrochloride for T-cell inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cells?
A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. In T-cells, the T-cell receptor (TCR) activation triggers a signaling cascade that depletes calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins, which then activate Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane. The subsequent influx of extracellular calcium, known as store-operated calcium entry (SOCE), leads to the activation of calcineurin. Calcineurin then dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation, proliferation, and cytokine production.[1][2][3][4][5][6] this compound blocks the CRAC channel, thereby inhibiting SOCE and the downstream signaling events.[1][2]
Q2: What is the recommended starting concentration for this compound in a T-cell inhibition assay?
A2: The optimal concentration of this compound can vary depending on the specific cell type and experimental conditions. However, based on its known inhibitory concentrations (IC50), a good starting point for a dose-response experiment would be in the range of 10 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate amount of the compound in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw an aliquot at room temperature and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected effects of this compound on T-cell function?
A4: As a CRAC channel inhibitor, this compound is expected to potently block T-cell activation and effector functions.[1][2] Specifically, you should observe a dose-dependent inhibition of:
-
T-cell proliferation
-
Production of cytokines such as IL-2, IFN-γ, and TNF-α[1][4]
-
Expression of T-cell activation markers (e.g., CD25, CD69)
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 (CRAC Channel) | 402 nM | General | [1] |
| IC50 (Orai1/Stim1) | 25 nM | Recombinant | [1] |
| IC50 (SOCE) | 265 nM | Activated CD4+ T-lymphocytes | [1] |
| IC50 (Orai3) | 530 nM | Recombinant | [1] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Inhibition Assay using CFSE
This protocol describes a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated primary human or mouse T-cells
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
CFSE staining solution
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
T-cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using a standard T-cell enrichment kit.
-
CFSE Staining:
-
Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Plating and Treatment:
-
Seed 100 µL of the CFSE-labeled T-cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI medium and add 50 µL to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
-
-
T-cell Activation:
-
Add 50 µL of the T-cell activator (e.g., anti-CD3/anti-CD28 antibodies at a final concentration of 1 µg/mL each) to all wells except the unstimulated control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Analyze the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Protocol 2: Cytokine Production Inhibition Assay by ELISA
This protocol details how to measure the effect of this compound on cytokine (e.g., IL-2, IFN-γ) secretion from activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Isolated primary human or mouse T-cells
-
This compound
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
-
96-well flat-bottom culture plates
-
ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
T-cell Isolation: Isolate T-cells as described in Protocol 1.
-
Cell Plating and Treatment:
-
Resuspend T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Add serial dilutions of this compound and a vehicle control.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
T-cell Activation: Add the T-cell activator to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low T-cell proliferation/activation in the positive control | 1. Suboptimal T-cell activator concentration. 2. Low cell viability. 3. Incorrect cell density. | 1. Titrate the concentration of the T-cell activator. 2. Check cell viability before and after the experiment using Trypan Blue or a viability dye. 3. Optimize the cell seeding density. A typical range is 1 x 10^5 to 2 x 10^6 cells/mL.[7][9] |
| High background in unstimulated control | 1. T-cells were activated during isolation. 2. Contamination of cell culture. | 1. Handle cells gently during isolation. Ensure all reagents are endotoxin-free. 2. Use sterile techniques and check for signs of contamination. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Uneven cell distribution in the wells. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Gently mix the cell suspension before plating to ensure a uniform cell number in each well. |
| Unexpectedly high or low potency of RO2959 | 1. Incorrect stock solution concentration. 2. Degradation of the compound. 3. Cell-type specific differences in sensitivity. | 1. Verify the weighing and dilution calculations for the stock solution. 2. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. 3. The IC50 can vary between different T-cell subsets and activation protocols. A dose-response curve is crucial. |
| Cell toxicity observed at higher concentrations | 1. Off-target effects of the compound. 2. High DMSO concentration. | 1. Perform a cell viability assay (e.g., MTT or live/dead staining) in parallel with your functional assay. 2. Ensure the final DMSO concentration is below 0.1%. |
Visualizations
Caption: T-Cell activation signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing T-cell inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve inconsistent results with RO2959 monohydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when using RO2959 monohydrochloride in their experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] Its primary mechanism of action is the blockage of store-operated calcium entry (SOCE) into cells.[1] It achieves this by selectively inhibiting the Orai1 protein, a key component of the CRAC channel pore.[1][3] This inhibition prevents the influx of calcium that typically follows the depletion of intracellular calcium stores, a critical step in the activation of various cell types, particularly T lymphocytes.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound displays high selectivity for the Orai1 channel. It has been shown to have no significant inhibitory effects on a range of other cellular receptors, transporters, and ion channels, including GABA receptors, dopamine and 5-HT transporters, Kᵥ channels, Cl⁻ channels, TRPC1, TRPM2, TRPM4, and Caᵥ1.2 channels.[3] This high selectivity minimizes the likelihood of off-target effects confounding experimental results.[3]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). To aid dissolution, sonication is advised. For cellular experiments, it is best practice to prepare a concentrated stock solution (e.g., 10 mM) and then perform serial dilutions to achieve the desired final concentration in your experimental medium. This approach minimizes the final concentration of DMSO in your assay, which can have its own cellular effects.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical for maintaining the stability and activity of the compound. For the solid powder form, store at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year to ensure stability.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibition of store-operated calcium entry (SOCE).
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound may precipitate out of aqueous solutions, especially at higher concentrations or lower temperatures. Visually inspect your final experimental medium for any signs of precipitation. To avoid this, pre-warm both your stock solution and culture medium to 37°C before making the final dilution. If precipitation occurs, ultrasonic heating may be used to redissolve the compound. |
| Inaccurate Pipetting of Highly Concentrated Stock | Due to its high potency (low nanomolar IC50), very small volumes of the stock solution are often required. Minor pipetting errors can lead to significant variations in the final concentration. Use properly calibrated micropipettes and consider performing serial dilutions to work with larger, more manageable volumes for the final dilution step. |
| Degradation of the Compound | Improper storage of the stock solution can lead to degradation of this compound, reducing its effective concentration. Ensure that stock solutions are stored at -80°C and are not subjected to frequent freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. |
| Variability in Cell Health or Density | The response to SOCE inhibitors can be influenced by the physiological state of the cells. Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Stressed or overly confluent cells may exhibit altered calcium signaling pathways. |
Issue 2: High background signal or apparent off-target effects.
| Potential Cause | Recommended Solution |
| High DMSO Concentration | While RO2959 is highly selective, the solvent used for the stock solution, DMSO, can have effects on cells at higher concentrations. Ensure the final concentration of DMSO in your experiments is consistent across all conditions (including vehicle controls) and is kept at a low, non-toxic level (typically below 0.1%). |
| Cellular Autofluorescence | Some cell types or media can exhibit high background fluorescence, which may be misinterpreted as a biological signal. Always include appropriate controls, such as cells alone and cells with vehicle, to accurately determine the baseline fluorescence. |
| Complex Biological System | While RO2959 is selective, the downstream consequences of inhibiting SOCE can be complex and cell-type specific. Carefully consider the specific signaling pathways in your experimental model and how they might be affected by the inhibition of calcium entry. |
Data Presentation
Table 1: Inhibitory Concentrations of RO2959
| Target | IC50 Value | Cell Type |
| CRAC Channel | 402 nM | RBL-2H3 cells |
| Orai1/STIM1 Mediated SOCE | 25 nM | CHO cells |
| Orai3 | 530 nM | CHO cells |
| SOCE in activated CD4+ T lymphocytes | 265 nM | Primary Human CD4+ T cells |
Table 2: Solubility and Storage of this compound
| Form | Solvent | Maximum Solubility | Storage Temperature | Shelf Life |
| Powder | - | - | -20°C | 3 years |
| Stock Solution | DMSO | 10 mg/mL (21.55 mM) | -80°C | 1 year |
Experimental Protocols
Detailed Methodology: In Vitro Store-Operated Calcium Entry (SOCE) Assay
-
Cell Preparation:
-
Plate cells (e.g., Jurkat T-cells or HEK293 cells stably expressing Orai1/STIM1) on a suitable plate for fluorescence microscopy or a plate reader (e.g., 96-well black, clear bottom plate).
-
Allow cells to adhere and reach the desired confluency.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) without calcium.
-
Remove the culture medium from the cells and wash once with calcium-free HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare dilutions of this compound in calcium-free HBSS from your DMSO stock solution. Include a vehicle control with the same final DMSO concentration.
-
Wash the cells twice with calcium-free HBSS to remove excess dye.
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Depletion of Intracellular Calcium Stores:
-
Prepare a solution of a SERCA pump inhibitor, such as thapsigargin (e.g., 1-2 µM), in calcium-free HBSS.
-
Begin fluorescence measurement to establish a baseline.
-
Add the thapsigargin solution to the cells to induce the depletion of endoplasmic reticulum (ER) calcium stores. This will cause a transient increase in cytosolic calcium as it leaks from the ER.
-
-
Initiation of SOCE:
-
Once the cytosolic calcium levels have returned to a stable baseline after thapsigargin addition, add a calcium-containing solution (e.g., HBSS with 2 mM CaCl₂) to the cells.
-
The influx of extracellular calcium through the now-open CRAC channels will cause a second, sustained increase in fluorescence in the vehicle-treated cells. This increase will be inhibited in the RO2959-treated cells.
-
-
Data Analysis:
-
Measure the peak or plateau of the fluorescence signal after the addition of extracellular calcium.
-
Normalize the fluorescence signal to the baseline before the addition of calcium.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.
Caption: General experimental workflow for a store-operated calcium entry (SOCE) assay using this compound.
References
RO2959 monohydrochloride stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of RO2959 monohydrochloride in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable for extended periods when stored under the proper conditions. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C, which should maintain stability for up to one year.[1] Some suppliers recommend storage at -80°C for 6 months and at -20°C for 1 month.[2] To prepare the solution, sonication may be necessary to fully dissolve the compound.[1]
Q3: Can I store working solutions of this compound?
A3: It is highly recommended to prepare working solutions fresh for each experiment, especially for in vivo studies.[2] If you need to make dilutions from your stock solution for cell culture experiments, it is best to do so immediately before use to minimize potential degradation in aqueous media.
Q4: I am seeing a decrease in the activity of this compound in my multi-day experiment. What could be the cause?
A4: A decrease in activity over time in a long-term experiment could be indicative of compound degradation in the experimental medium. The stability of this compound in aqueous solutions, such as cell culture media at 37°C, may be limited. It is advisable to replenish the compound with fresh working solution at regular intervals during your experiment.
Q5: Is the monohydrochloride salt form of RO2959 important for stability?
A5: Yes, it is advisable to use the stable monohydrochloride form of RO2959 for consistent biological activity.[3] This form is generally more stable than the free base or other salt forms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected potency | Degradation of stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Degradation in working solution. | Prepare working solutions fresh from a validated stock solution immediately before each experiment. For long-term experiments, consider replenishing the compound in the medium at regular intervals. | |
| Precipitation observed in cell culture medium | Poor solubility in aqueous media. | When preparing the working solution, first dilute the DMSO stock solution in a stepwise manner before adding it to the final aqueous medium.[1] Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. |
| Variability between experimental replicates | Inconsistent compound concentration due to degradation. | Standardize the preparation and handling of the compound for all experiments. Perform a stability test in your specific experimental medium to determine the rate of degradation (see Experimental Protocols section). |
Storage Condition Summary
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In DMSO | -80°C | 1 year | [1] |
| In DMSO | -80°C | 6 months | [2] |
| In DMSO | -20°C | 1 month | [2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium over the course of a long-term experiment.
-
Preparation of Standard Solutions: Prepare a fresh stock solution of this compound in DMSO. From this stock, create a series of standard solutions at known concentrations in your experimental medium.
-
Incubation: Incubate your experimental samples (medium containing this compound at the desired final concentration) under the same conditions as your actual experiment (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the incubated medium. Store these samples at -80°C until analysis.
-
Analytical Method: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of intact this compound in each sample.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration at time 0. This will allow you to determine the rate of degradation in your experimental setup.
Visualizations
Caption: Mechanism of action of this compound in T cells.
Caption: Workflow for assessing this compound stability.
References
Best practices for dissolving RO2959 monohydrochloride using sonication
This technical support guide provides best practices, troubleshooting advice, and frequently asked questions for dissolving RO2959 monohydrochloride, commonly known as Irgacure 2959. This resource is intended for researchers, scientists, and drug development professionals utilizing this photoinitiator in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Irgacure 2959?
A1: The choice of solvent depends on the experimental requirements, particularly biocompatibility. For non-cell-based applications, methanol is highly effective due to the high solubility of Irgacure 2959.[1][2][3] For cell culture applications where methanol toxicity is a concern, Dimethyl Sulfoxide (DMSO) or ethanol are common alternatives.[4][5] It is also possible to dissolve Irgacure 2959 in Phosphate-Buffered Saline (PBS), though this typically requires heating and sonication.[6][7]
Q2: How can I dissolve Irgacure 2959 in an aqueous solution like PBS?
A2: Direct dissolution in aqueous solutions is challenging due to the low water solubility of Irgacure 2959.[5][8] To facilitate dissolution in PBS, heating the solution in a water bath (40-70°C) combined with vortexing or sonication is recommended.[6][7] This process helps to break down particles and enhance solubility.
Q3: What is the shelf-life of a dissolved Irgacure 2959 solution?
A3: Once dissolved, it is recommended to use the Irgacure 2959 solution within two weeks.[2][3] The solution should be stored at 2-8°C and protected from light to maintain its stability.[2][9]
Q4: Can sonication damage the Irgacure 2959 molecule?
A4: While extensive or high-power sonication can potentially degrade molecules, controlled sonication is a common and effective method for dissolving Irgacure 2959 without causing significant degradation. It is important to use the minimum effective sonication time and power to achieve dissolution and to monitor the temperature of the solution.
Q5: Why is my hydrogel not crosslinking after adding the dissolved Irgacure 2959?
A5: Failure to crosslink can be due to several factors:
-
Incomplete Dissolution: Solid particles of the photoinitiator will not be effective. Ensure the solution is completely clear before use.
-
Insufficient Concentration: The concentration of Irgacure 2959 may be too low for your polymer system.
-
UV Light Issues: The UV light source may have an incorrect wavelength (365 nm is optimal) or insufficient intensity.[10] The distance between the light source and the hydrogel is also critical.
-
Inhibitors: Components in your hydrogel formulation could be inhibiting the polymerization reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Incomplete dissolution of Irgacure 2959. | Continue sonication in short bursts, gently heat the solution in a water bath (do not exceed 70°C), or vortex thoroughly. If the issue persists, consider preparing a fresh solution in a more suitable solvent like methanol or DMSO and then adding it to your aqueous system, keeping the final organic solvent concentration low. |
| Low Crosslinking Efficiency | The concentration of the photoinitiator is too low or it has degraded. | Increase the concentration of Irgacure 2959 in your formulation. Ensure your stock solution is fresh (less than two weeks old) and has been stored properly (2-8°C, protected from light).[2][3] |
| Inconsistent Gelation | Uneven distribution of the photoinitiator in the polymer solution. | Ensure thorough mixing of the Irgacure 2959 solution with the polymer precursor solution before initiating UV curing. |
| Cell Viability Issues | The solvent used to dissolve Irgacure 2959 is toxic to the cells. | For cell-based experiments, use biocompatible solvents like DMSO or ethanol at the lowest possible final concentration.[4][5] Alternatively, prepare the solution in PBS with heat and sonication to avoid organic solvents. Always perform solvent toxicity controls. |
Quantitative Data
Solubility of Irgacure 2959 in Various Solvents at 20°C
| Solvent | Solubility ( g/100 g solution) |
| Methanol | > 50[1][9] |
| Acetone | 15[1][9] |
| Ethanol | 10[1][9] |
| Ethylacetate | 5[1][9] |
| Butylacetate | 3[1][9] |
| Water | ~1[9] |
Experimental Protocols
Protocol 1: Dissolving Irgacure 2959 in Methanol (for non-biocompatible applications)
-
Weigh the desired amount of Irgacure 2959 powder in a light-protected container (e.g., an amber vial or a vial wrapped in aluminum foil).
-
Add the required volume of methanol to achieve the desired concentration (e.g., for a 10% w/v solution, add 100 mg of Irgacure 2959 to 1 mL of methanol).[2]
-
Vortex or stir the solution at room temperature until the powder is completely dissolved. The solution should be clear.
-
Store the solution at 2-8°C and use within two weeks.[2]
Protocol 2: Dissolving Irgacure 2959 in PBS using Sonication and Heat (for biocompatible applications)
-
Weigh the desired amount of Irgacure 2959 powder into a sterile, light-protected container.
-
Add the required volume of sterile PBS.
-
Place the container in a water bath set to 40-60°C for approximately 20 minutes to pre-warm the solution.[6]
-
Sonicate the solution using a bath sonicator or a probe sonicator at a low power setting. Apply sonication in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating of the solution.
-
After sonication, vortex the solution to ensure homogeneity.[6]
-
Return the solution to the water bath for an additional 10-20 minutes.[6][7]
-
Visually inspect the solution to ensure all particles have dissolved. The solution should be clear.
-
Allow the solution to cool to the desired experimental temperature before use.
-
If sterility is critical, the final solution can be sterile-filtered through a 0.22 µm filter.[7]
-
Store the solution at 4°C and use promptly.[7]
Visualizations
Caption: Troubleshooting workflow for dissolving Irgacure 2959.
Caption: Key factors influencing the dissolution of Irgacure 2959.
References
- 1. mychem.ir [mychem.ir]
- 2. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]
- 3. cellink.com [cellink.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Irgacure Solid Protocol - OkaSciences [okasciences.com]
- 7. foldink.bio [foldink.bio]
- 8. researchgate.net [researchgate.net]
- 9. xtgchem.cn [xtgchem.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Minimizing Cytotoxicity of RO2959 Monohydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize the cytotoxic effects of RO2959 monohydrochloride in cell culture experiments. By following these guidelines, users can achieve reliable and reproducible results while maintaining optimal cell health.
I. Troubleshooting Guides
This section addresses common issues encountered during the use of this compound and provides actionable solutions.
Issue 1: High levels of cell death observed after treatment.
High cytotoxicity is a common concern when working with small molecule inhibitors. The following table summarizes potential causes and mitigation strategies.
| Potential Cause | Suggested Solution | Key Experimental Check |
| Inhibitor Concentration Too High | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wide concentration range, including concentrations below the reported IC50 for CRAC channel inhibition (IC50 ~25-402 nM)[1]. | Cell Viability Assay (e.g., MTT, Resazurin) to determine the CC50 (50% cytotoxic concentration). |
| Prolonged Exposure Time | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect without compromising cell viability. | Time-course experiment assessing both the desired biological endpoint and cell viability at different time points (e.g., 24, 48, 72 hours). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1% v/v). | Run a vehicle control (media with the same concentration of solvent used for the highest inhibitor concentration) and assess cell viability. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical treatments. If possible, test the inhibitor on a more robust cell line or perform extensive optimization of concentration and exposure time for the sensitive line. | Compare the cytotoxicity of RO2959 across multiple cell lines if available. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | While direct stability assessment can be complex, inconsistent results between experiments with freshly prepared versus older dilutions can be an indicator. |
Issue 2: Inconsistent or unexpected experimental results.
Variability in experimental outcomes can arise from several factors related to the handling and application of the inhibitor.
| Potential Cause | Suggested Solution | Key Experimental Check |
| Incomplete Solubilization | Ensure complete dissolution of the this compound stock solution before further dilution. Visually inspect for any precipitate. | After preparing the stock solution, centrifuge at high speed and check for a pellet. |
| Variability in Cell Health | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase before starting the experiment. | Regularly monitor cell morphology and viability of the stock cell culture. |
| Off-Target Effects | While RO2959 is a selective CRAC channel inhibitor, at high concentrations, off-target effects can occur. Use the lowest effective concentration determined from your dose-response studies. | Compare the observed phenotype with that of other known CRAC channel inhibitors. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel[1]. It specifically blocks store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels[1]. This inhibition of calcium influx subsequently blocks downstream signaling pathways that are dependent on intracellular calcium levels, such as T-cell activation and cytokine production[2].
Q2: What is a typical starting concentration for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological question. Based on its reported IC50 values for CRAC channel inhibition (ranging from 25 nM to 402 nM), a good starting point for a dose-response experiment would be a range from 10 nM to 1 µM[1]. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, thaw an aliquot and prepare fresh dilutions in your cell culture medium. Do not store the inhibitor in culture medium for extended periods.
Q4: How can I determine if the observed effects in my experiment are due to cytotoxicity?
A4: It is essential to perform a cell viability assay in parallel with your functional assay. This can be done using various methods such as MTT, MTS, or resazurin-based assays. By comparing the concentration range that elicits the desired biological effect with the concentration range that causes significant cell death, you can establish a therapeutic window for your experiments. The 50% cytotoxic concentration (CC50) should be significantly higher than the effective concentration for your desired biological outcome.
III. Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using a Resazurin-Based Assay
This protocol provides a method to determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the CC50 value.
-
IV. Visualizations
Caption: CRAC Channel Signaling Pathway and the inhibitory action of RO2959.
Caption: Workflow for determining the cytotoxicity of RO2959.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
Technical Support Center: RO2959 Monohydrochloride Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of RO2959 monohydrochloride to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry environment, protected from light. For long-term stability, refrigeration at 2-8°C is recommended. Under these conditions, the dry powder is stable for over a year.[1][2]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is significantly lower than in its solid form. Once dissolved, solutions should be used as fresh as possible. For short-term storage, solutions can be kept at 2-8°C for up to two weeks.[1][2] For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable; however, repeated freeze-thaw cycles should be avoided.
Q3: What solvents are recommended for dissolving this compound?
A3: RO2959, the parent compound of the monohydrochloride salt, has limited water solubility.[3][4] Methanol is a commonly used solvent to prepare stock solutions.[1][2] The monohydrochloride salt form is expected to have improved aqueous solubility, but for hydrogel applications, it is often first dissolved in a minimal amount of a water-miscible organic solvent before being introduced to the aqueous phase.
Q4: What are the primary factors that can cause degradation of this compound?
A4: The main factors contributing to the degradation of this compound are:
-
Light: As a photoinitiator, it is inherently sensitive to light, particularly UV light.[5][6][7][8] Exposure to ambient light over time can lead to the generation of free radicals and subsequent degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The stability of the compound in solution can be pH-dependent. The hydrochloride salt suggests it is more stable in acidic to neutral conditions. Basic conditions may neutralize the salt and could potentially affect the stability of the parent molecule.
-
Moisture: For the solid compound, moisture can lead to hydrolysis and degradation. It is crucial to store it in a dry environment.
Q5: What are the potential consequences of using degraded this compound in my experiments?
A5: Using degraded this compound can lead to several issues, including:
-
Reduced initiation efficiency in photopolymerization reactions, resulting in incomplete or failed hydrogel crosslinking.
-
Inconsistent experimental results and poor reproducibility.
-
The presence of unknown degradation products, which could interfere with the experiment or introduce cytotoxicity in cell-based assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Failed or incomplete hydrogel polymerization. | Degradation of this compound due to improper storage. | - Use a fresh vial of solid this compound. - Prepare a fresh stock solution. - Ensure the stock solution has been stored correctly (protected from light, at the recommended temperature, and within its stability window). |
| Insufficient light exposure (intensity or duration). | - Verify the output of your UV lamp. - Optimize the exposure time for your specific formulation. | |
| Incorrect concentration of the photoinitiator. | - Double-check your calculations and ensure the final concentration is appropriate for your system. | |
| Inconsistent results between experiments. | Use of this compound stock solutions of different ages or storage conditions. | - Always prepare fresh stock solutions for a series of critical experiments. - If using a stored stock solution, ensure it is within its recommended shelf life and has been stored properly. - Consider qualifying a new batch of photoinitiator against a previous, reliable batch. |
| Partial degradation of the stock solution. | - Visually inspect the solution for any discoloration or precipitation. - If in doubt, prepare a fresh solution. | |
| Discoloration of solid this compound. | Exposure to light or moisture. | - Discard the product and use a fresh, properly stored vial. - Review your storage and handling procedures to prevent future occurrences. |
Stability of this compound Under Various Conditions
| Condition | Solid Form | Solution Form | Primary Degradation Pathway (Hypothesized) |
| Ambient Light | Stable for short periods, but long-term exposure should be avoided. | Prone to degradation. Should be stored in amber vials or protected from light. | Photodegradation |
| UV Light (365 nm) | Rapidly degrades. | Rapidly degrades, initiating polymerization if monomers are present. | Photodegradation |
| Elevated Temperature (>40°C) | May degrade over time. | Degradation rate will increase. | Thermal Degradation |
| High Humidity (>75% RH) | Prone to hydrolysis and degradation. | Not applicable (already in solution). | Hydrolysis |
| Aqueous Solution (Neutral pH) | Not applicable. | Limited stability; use within two weeks when stored at 2-8°C.[1][2] | Hydrolysis/Photodegradation |
Experimental Protocols
Protocol for Assessing the Purity of this compound using HPLC
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound. Method optimization and validation will be required for specific equipment and applications.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment of the mobile phase)
-
Methanol (for sample preparation)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% TFA or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 15-20 minutes. A suggested starting gradient could be 95:5 (A:B) to 5:95 (A:B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (based on the UV absorbance spectrum of Irgacure 2959)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
5. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the sample solution.
-
The purity can be estimated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (Area % method).
6. System Suitability:
-
Perform multiple injections of the standard solution to ensure reproducibility of retention time and peak area (RSD < 2%).
-
Ensure adequate resolution between the main peak and any impurity peaks.
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Troubleshooting Flowchart for Polymerization Issues.
References
- 1. cellink.com [cellink.com]
- 2. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]
- 3. researchgate.net [researchgate.net]
- 4. xtgchem.cn [xtgchem.cn]
- 5. Photodegradation study of Irgacure 2959 during hydrogel formation via 266 nm pulsed laser radiation [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation study of Irgacure 2959 during hydrogel formation via 266 nm pulsed laser radiation [opg.optica.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays for RO2959 Monohydrochloride Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays in experiments involving RO2959 monohydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1] Its primary mechanism of action is the blockage of store-operated calcium entry (SOCE) by targeting the Orai1 protein, a key component of the CRAC channel pore. This inhibition of calcium influx disrupts downstream signaling pathways that are crucial for the activation and proliferation of various cell types, particularly T lymphocytes.[1]
Q2: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on the specific research question and cell type. However, given that this compound's mechanism is linked to calcium signaling, which can influence mitochondrial function, it is crucial to consider potential assay interference.
-
Metabolic Assays (MTT, MTS, XTT): These assays measure cell viability based on the metabolic activity of mitochondrial dehydrogenases. As CRAC channel activity can be linked to mitochondrial function, it is possible that RO2959 could modulate mitochondrial activity in a manner that does not directly correlate with cell death, potentially leading to misleading results.
-
ATP-Based Assays (CellTiter-Glo®): These assays quantify ATP levels as a marker of metabolically active cells. Since calcium signaling can impact cellular energy metabolism, careful validation is required.
-
Membrane Integrity Assays (Trypan Blue, Propidium Iodide): These assays directly assess cell membrane integrity and are less likely to be directly affected by the mechanism of RO2959. They can serve as an excellent orthogonal method to validate findings from metabolic assays.
-
Proliferation Assays (CFSE, BrdU): For studies focused on the anti-proliferative effects of RO2959, these assays, which directly measure cell division, are highly recommended.
Q3: Can this compound interfere with the readouts of colorimetric or fluorometric assays?
While there is no direct evidence from the searched literature of this compound interfering with the optical readouts of common viability assays, it is a critical parameter to assess experimentally. Compounds with inherent color or fluorescence can lead to false-positive or false-negative results. It is best practice to perform control experiments with RO2959 in a cell-free system to test for any direct interaction with the assay reagents.
Q4: What are the expected effects of this compound on T-cell viability and proliferation?
This compound has been shown to be a potent inhibitor of human T-cell proliferation and cytokine production.[2] By blocking CRAC channels, it prevents the sustained calcium influx required for T-cell activation, leading to a reduction in their proliferative capacity. Therefore, a decrease in signal in proliferation-based assays is the expected outcome.
Troubleshooting Guides
Guide 1: Unexpected Results with Tetrazolium-Based Assays (MTT, MTS, XTT)
Issue: Higher-than-expected viability or non-dose-responsive curve.
| Potential Cause | Recommended Action |
| Direct reduction of the tetrazolium salt by RO2959. | Perform a cell-free control experiment. Incubate RO2959 with the assay reagent in cell culture medium without cells. A color change indicates direct reduction. |
| Alteration of cellular metabolism independent of viability. | RO2959's effect on calcium homeostasis might alter mitochondrial reductase activity without causing cell death. Validate results with a non-metabolic assay like Trypan Blue exclusion or a cytotoxicity assay measuring LDH release. |
| Compound precipitation. | Visually inspect the wells for any precipitate of RO2959, especially at higher concentrations. Ensure the compound is fully dissolved in the culture medium. |
| Incorrect incubation time. | Optimize the incubation time for both the compound treatment and the assay reagent. |
Issue: Lower-than-expected viability at concentrations where no cytotoxicity is anticipated.
| Potential Cause | Recommended Action |
| Inhibition of mitochondrial reductases. | The compound may be directly inhibiting the mitochondrial enzymes responsible for reducing the tetrazolium salt. Compare results with an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells being used. |
Guide 2: Inconsistent Readings with ATP-Based Assays (e.g., CellTiter-Glo®)
Issue: High variability between replicate wells.
| Potential Cause | Recommended Action |
| Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation and temperature gradients. |
| Incomplete cell lysis. | Ensure thorough mixing after adding the lytic reagent, as per the manufacturer's protocol. |
| Temperature gradients. | Equilibrate the plate to room temperature before adding the reagent and reading the luminescence. |
Issue: Low signal or poor dynamic range.
| Potential Cause | Recommended Action |
| Suboptimal cell number. | Titrate the cell number to find the linear range of the assay for your specific cell line. |
| Degradation of ATP. | Minimize the time between cell lysis and reading the luminescent signal. |
| Reagent instability. | Ensure the assay reagent is prepared and stored correctly according to the manufacturer's instructions. |
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Potential Considerations with RO2959 |
| MTT/MTS/XTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Inexpensive, well-established. | Potential for interference with mitochondrial metabolism due to altered Ca2+ signaling. |
| CellTiter-Glo® | Quantitation of ATP, an indicator of metabolically active cells. | High sensitivity, simple protocol. | Ca2+ signaling can influence cellular ATP levels. |
| Trypan Blue | Dye exclusion by viable cells with intact membranes. | Direct measure of membrane integrity, simple. | Manual counting can be subjective and time-consuming. |
| CFSE/BrdU | Measures DNA synthesis as an indicator of cell proliferation. | Direct measure of proliferation. | More complex and time-consuming than metabolic assays. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with this compound and controls for the desired time.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Incubation and Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a luminometer.[3]
Protocol 3: Cell-Free Interference Control
-
Plate Setup: In a 96-well plate, add cell culture medium without cells to several wells.
-
Compound Addition: Add the same concentrations of this compound used in the cell-based assay to these wells.
-
Reagent Addition: Add the viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo® reagent) to the wells.
-
Incubation and Reading: Follow the same incubation and reading procedures as the cell-based assay.
-
Analysis: A significant signal in the absence of cells indicates direct interference of the compound with the assay reagents.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to CRAC Channel Inhibition: RO2959 monohydrochloride versus YM-58483
In the landscape of immunological and inflammatory research, the modulation of store-operated calcium entry (SOCE) through Calcium Release-Activated Calcium (CRAC) channels presents a pivotal therapeutic target. Two prominent small molecule inhibitors, RO2959 monohydrochloride and YM-58483 (also known as BTP2), have emerged as critical tools for dissecting the intricate roles of CRAC channels in cellular signaling and disease pathogenesis. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison at a Glance
Both RO2959 and YM-58483 are potent inhibitors of CRAC channels, yet they exhibit distinct profiles in terms of potency and selectivity. This compound demonstrates particularly high potency against Orai1-containing CRAC channels, the primary pore-forming subunit in many immune cells. YM-58483, while also a potent inhibitor, has been extensively characterized for its efficacy in various in vitro and in vivo models of inflammation and autoimmune diseases.
| Parameter | This compound | YM-58483 (BTP2) | References |
| CRAC Channel Inhibition (IC50) | 402 nM (in RBL-2H3 cells) | ~100 nM | [1][2][3][4][5][6][7][8][9][10] |
| SOCE Inhibition (Orai1/STIM1, IC50) | 25 nM | Not explicitly reported for Orai1/STIM1 | [1][2][11][12][13] |
| SOCE Inhibition (CD4+ T cells, IC50) | 265 nM | Not explicitly reported | [11][12][14] |
| Orai3 Inhibition (IC50) | 530 nM | Not explicitly reported | [10][11][12] |
| IL-2 Production Inhibition | Potent inhibitor | Potent inhibitor | [1][2][3][15] |
| T Cell Proliferation Inhibition (IC50) | Potently inhibits | 12.7 nM | [16][17] |
| In Vivo Activity | Potently blocks T cell functional pathways | Orally active, effective in animal models of asthma and inflammation | [16][6] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the CRAC channel signaling pathway and the experimental setups used to evaluate their efficacy.
Caption: CRAC Channel Signaling Pathway.
The diagram above illustrates the sequence of events following T-cell receptor (TCR) activation, leading to calcium influx and subsequent gene expression. Both RO2959 and YM-58483 act by inhibiting the Orai1 channel, thereby blocking the influx of extracellular calcium.
Caption: Experimental workflow for a calcium flux assay.
This workflow outlines the key steps in a typical calcium flux assay used to measure the inhibitory effects of compounds on SOCE.
Experimental Protocols
Intracellular Calcium Measurement (Calcium Flux Assay)
This protocol is designed to measure the inhibition of store-operated calcium entry in a cell line such as Jurkat T cells.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺
-
Thapsigargin
-
This compound and YM-58483
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Culture Jurkat T cells in RPMI-1640 medium. On the day of the experiment, harvest and resuspend the cells in Ca²⁺-free HBSS.
-
Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with Ca²⁺-free HBSS to remove extracellular dye. Resuspend the cells in Ca²⁺-free HBSS.
-
Inhibitor Incubation: Plate the dye-loaded cells into a 96-well plate. Add varying concentrations of this compound or YM-58483 (or vehicle control) and incubate for 15-30 minutes at 37°C.
-
Store Depletion: To initiate store depletion, add thapsigargin (typically 1-2 µM final concentration) to all wells.
-
Calcium Add-back and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Then, inject a solution containing CaCl₂ to a final concentration of 1-2 mM to initiate SOCE. Continuously record the fluorescence intensity.
-
Data Analysis: The increase in fluorescence upon the addition of extracellular Ca²⁺ represents SOCE. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.
IL-2 Production Assay
This assay measures the effect of the inhibitors on the production of Interleukin-2 (IL-2), a key cytokine in T cell activation.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound and YM-58483
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
ELISA plate reader
Procedure:
-
Cell Plating: Seed Jurkat T cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Inhibitor Treatment: Add serial dilutions of this compound or YM-58483 to the wells and incubate for 1-2 hours.
-
T Cell Stimulation: Stimulate the cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the percentage of IL-2 inhibition against the inhibitor concentration.
Electrophysiological Measurement of ICRAC
Whole-cell patch-clamp is the gold standard for directly measuring the CRAC current (ICRAC).
Materials:
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software
-
Inverted microscope
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Cell line expressing CRAC channels (e.g., RBL-2H3 or HEK293 cells stably expressing Orai1 and STIM1)
-
Extracellular (bath) solution
-
Intracellular (pipette) solution containing a Ca²⁺ chelator (e.g., BAPTA) and IP₃ to induce store depletion
-
This compound and YM-58483
Procedure:
-
Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Recording:
-
Mount a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of 0 mV and apply voltage ramps or steps to elicit currents.
-
The inclusion of IP₃ and a high concentration of BAPTA in the pipette solution will passively deplete the ER Ca²⁺ stores, leading to the gradual activation of ICRAC.
-
-
Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of RO2959 or YM-58483.
-
Data Analysis: Measure the amplitude of the inward current at negative potentials. The reduction in current amplitude in the presence of the inhibitor is used to determine the extent of inhibition.
Conclusion
Both this compound and YM-58483 are invaluable pharmacological tools for the investigation of CRAC channel function. RO2959's high potency and selectivity for Orai1 make it an excellent probe for studies focused on this specific channel isoform. YM-58483's well-documented in vivo efficacy provides a strong foundation for translational research into inflammatory and autoimmune disorders. The choice between these inhibitors will ultimately depend on the specific research question, the experimental system being used, and whether the focus is on dissecting molecular mechanisms or evaluating therapeutic potential.
References
- 1. bu.edu [bu.edu]
- 2. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 3. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 4. The Hexosamine Biosynthesis Pathway Negatively Regulates IL-2 Production by Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 14. Store-operated Ca2+ entry inhibition ameliorates high glucose and ANG II-induced podocyte apoptosis and mitochondrial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Comparative Analysis: RO2959 Monohydrochloride and Cyclosporin A in T-Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between RO2959 monohydrochloride, a selective CRAC channel inhibitor, and Cyclosporin A (CsA), a well-established calcineurin inhibitor. The focus is on their distinct mechanisms of action, inhibitory profiles, and overall impact on T-cell signaling pathways, supported by available experimental data.
Executive Summary
Both this compound and Cyclosporin A are potent inhibitors of T-cell activation and effector functions, primarily by suppressing the production of key cytokines like Interleukin-2 (IL-2).[1][2] However, they achieve this through different molecular targets in the T-cell activation cascade. RO2959 acts "upstream" by blocking calcium entry into the cell, while Cyclosporin A acts "downstream" by inhibiting the phosphatase activity of calcineurin.[1][3] This fundamental difference in their mechanism of action has significant implications for their specificity and potential therapeutic applications.
Mechanism of Action
This compound: A CRAC Channel Inhibitor
RO2959 is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][4] CRAC channels are the primary route for store-operated calcium entry (SOCE) in T-lymphocytes following T-cell receptor (TCR) activation.[5] SOCE is a critical step that leads to a sustained increase in intracellular calcium concentration.[6] This calcium influx is necessary for the activation of downstream signaling molecules, including calcineurin.[7] By blocking the Orai1/Stim1-mediated CRAC channels, RO2959 effectively prevents this sustained calcium signal, thereby inhibiting the entire downstream activation cascade.[1][8]
Cyclosporin A: A Calcineurin Inhibitor
Cyclosporin A is a widely used immunosuppressive drug that functions by inhibiting calcineurin.[9][10] It first forms a complex with an intracellular protein called cyclophilin.[2][3] This CsA-cyclophilin complex then binds to calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[11][12] This binding physically obstructs calcineurin's active site, preventing it from dephosphorylating its substrates, most notably the Nuclear Factor of Activated T-cells (NFAT).[13][14] Since NFAT requires dephosphorylation to translocate to the nucleus and initiate the transcription of IL-2 and other cytokine genes, CsA effectively halts this critical step in T-cell activation.[3][15]
Signaling Pathway Comparison
The differing mechanisms of RO2959 and Cyclosporin A can be visualized in the context of the T-cell activation pathway. RO2959 acts at the plasma membrane to block Ca2+ influx, whereas Cyclosporin A acts intracellularly on the calcinein-NFAT axis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Cyclosporin A, highlighting their inhibitory concentrations (IC50) against various targets and cellular processes.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | Assay System | IC50 Value | Reference(s) |
| This compound | CRAC Channel Current | RBL-2H3 cells | 402 nM | [1][8] |
| Orai1/Stim1 (SOCE) | CHO cells | 25 nM | [1][16] | |
| Orai3 | T-REx-CHO cells | 530 nM | [16] | |
| SOCE in CD4+ T-cells | Human primary cells | 265 nM | [1] | |
| IL-2 Production | Human T-cells | Potent inhibitor* | [1] | |
| Cyclosporin A | Calcineurin Activity | In vitro biochemical assay | Varies (nM range) | [17] |
| T-Cell Proliferation | Mixed Lymphocyte Reaction | Varies (nM range) | [5] | |
| IL-2 Gene Transcription | Jurkat T-cells | Varies (nM range) | [2] |
*Specific IC50 value for IL-2 production by RO2959 was not detailed in the cited sources, but it was described as a potent inhibitor that completely inhibited cytokine production.[1][5]
Table 2: Pharmacokinetic and Adverse Effect Profile
| Parameter | This compound | Cyclosporin A |
| Mechanism Class | CRAC Channel Inhibitor | Calcineurin Inhibitor |
| Primary Target | Orai1/Stim1 Channels | Calcineurin-Cyclophilin Complex |
| Half-Life | Data not available | 8.4 to 27 hours |
| Metabolism | Data not available | Hepatic CYP3A4 |
| Known Major Adverse Effects | Data not available (pre-clinical) | Nephrotoxicity, Hypertension, Neurotoxicity, Dyslipidemia, Increased risk of malignancies.[3][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these inhibitors.
Protocol 1: In Vitro Calcineurin Inhibition Assay
This assay directly measures the phosphatase activity of calcineurin and its inhibition by compounds like Cyclosporin A.
-
Objective: To quantify the enzymatic inhibition of calcineurin.
-
Materials:
-
Recombinant human Calcineurin, Calmodulin, and Cyclophilin A.
-
A phosphopeptide substrate (e.g., RII phosphopeptide).[17]
-
Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5).
-
Cyclosporin A.
-
Malachite green solution for phosphate detection.
-
-
Procedure:
-
Calcineurin, Calmodulin, and Cyclophilin A are pre-incubated in the assay buffer.
-
Cyclosporin A (or vehicle control) is added to the mixture and incubated to allow for complex formation.
-
The phosphatase reaction is initiated by adding the phosphopeptide substrate.
-
The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at 30°C.
-
The reaction is stopped, and the amount of free phosphate released is quantified by adding malachite green reagent and measuring absorbance at ~620 nm.
-
The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined from dose-response curves.
-
Protocol 2: Store-Operated Calcium Entry (SOCE) Assay
This assay measures the influx of calcium through CRAC channels and is used to determine the efficacy of inhibitors like RO2959.
-
Objective: To measure the inhibition of store-operated calcium influx in T-cells.
-
Materials:
-
Human primary CD4+ T-cells or a relevant cell line (e.g., Jurkat, CHO cells expressing Orai1/Stim1).[5]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Thapsigargin (an inhibitor of SERCA pumps to deplete internal Ca2+ stores).
-
Calcium-free buffer and Calcium-containing buffer.
-
This compound.
-
-
Procedure:
-
Cells are loaded with the Fura-2 AM dye.
-
Cells are washed and resuspended in a calcium-free buffer.
-
RO2959 (or vehicle control) is added to the cells and incubated.
-
Baseline fluorescence is recorded using a fluorometer or fluorescence microscope.
-
Thapsigargin is added to deplete the endoplasmic reticulum (ER) calcium stores, causing a transient rise in cytosolic calcium.
-
Once the signal returns to baseline, calcium is added back to the extracellular buffer.
-
The subsequent sharp and sustained increase in fluorescence represents SOCE.
-
The peak or area under the curve of this second calcium rise is measured and compared between treated and untreated cells to determine the percentage of inhibition.
-
Conclusion
This compound and Cyclosporin A represent two distinct strategies for immunosuppression by targeting the T-cell activation pathway.
-
This compound offers a more "upstream" and potentially more specific mode of action by selectively inhibiting CRAC channels, which are critical for the immune response.[6][8] Its high potency against Orai1/Stim1 channels suggests it could be a valuable tool for research into autoimmune and inflammatory conditions.[1]
-
Cyclosporin A is a well-characterized and clinically established immunosuppressant.[18] Its mechanism of inhibiting calcineurin is highly effective, but its broad action and the ubiquitous nature of calcineurin contribute to a significant profile of adverse effects, including nephrotoxicity.[3][9]
For drug development professionals, the comparison highlights a key strategic choice: targeting a highly specific upstream event (CRAC channels) versus a more central and broadly acting downstream node (calcineurin). While RO2959 is at a pre-clinical stage of investigation, its mechanism suggests the potential for a more targeted therapeutic profile with possibly fewer off-target effects compared to calcineurin inhibitors.[8] Further in vivo studies are necessary to validate this potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclosporin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. gosset.ai [gosset.ai]
- 16. medchemexpress.com [medchemexpress.com]
- 17. T-Cell Receptor-Stimulated Calcineurin Activity Is Inhibited in Isolated T Cells from Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
Validating the Efficacy of RO2959 Monohydrochloride: A Comparative Guide Using Orai1/Stim1 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RO2959 monohydrochloride, a potent inhibitor of store-operated calcium entry (SOCE), with other common CRAC (Ca2+ release-activated Ca2+) channel inhibitors. We detail the critical role of Orai1 and Stim1 in the SOCE pathway and present experimental data and protocols for validating the on-target effect of RO2959 through siRNA-mediated knockdown of these key proteins.
The Central Role of Orai1 and Stim1 in Store-Operated Calcium Entry
Store-operated calcium entry is a fundamental mechanism for regulating intracellular calcium (Ca2+) levels, which in turn governs a multitude of cellular processes including proliferation, gene transcription, and immune responses.[1][2] The key molecular players in this pathway are Stim1 (Stromal Interaction Molecule 1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane.[2][3]
Under resting conditions, Stim1 is distributed throughout the ER membrane. Upon depletion of Ca2+ from the ER, for instance after T-cell receptor (TCR) stimulation, Stim1 undergoes a conformational change, oligomerizes, and translocates to junctions between the ER and the plasma membrane.[4][5] At these sites, Stim1 directly interacts with and activates Orai1 channels, leading to a sustained influx of extracellular Ca2+ into the cell.[2][6][7]
This compound: A Potent and Selective CRAC Channel Inhibitor
This compound has emerged as a highly potent and selective inhibitor of the CRAC channel.[8][9][10] It effectively blocks SOCE mediated by the Orai1/Stim1 complex with a reported IC50 of 25 nM.[3][8][9][10][11] This inhibition of Ca2+ influx consequently blocks downstream signaling pathways, making RO2959 a powerful tool for studying T-cell activation and other Ca2+-dependent processes.[8][12]
Comparative Efficacy of CRAC Channel Inhibitors
The table below summarizes the inhibitory concentrations (IC50) of this compound and other commonly used CRAC channel inhibitors.
| Compound | Target | IC50 | Key Characteristics |
| This compound | Orai1/Stim1 mediated SOCE | 25 nM [3][8][9][10][11] | Potent and selective CRAC channel inhibitor.[8][13] Effectively blocks T-cell receptor-triggered gene expression.[8][12] |
| YM-58483 | SOCE | 100-1000 nM | A widely used SOCE inhibitor. |
| GSK-5498A | CRAC channels | 1 µM[9] | Selective CRAC channel inhibitor used in inflammation research.[9] |
| Synta66 | Orai1 | 1.4 µM | Inhibitor of the Orai1 channel pore.[13] |
| SKF-96365 | SOCE and TRPC channels | ~10 µM | Broad spectrum blocker of store-operated calcium entry.[9] |
| 2-APB (2-Aminoethoxydiphenyl borate) | IP3R and SOC channels | 1-50 µM | A cell-permeable inhibitor of IP3 receptors and SOC channels.[9] |
Validating RO2959's Mechanism of Action via Orai1/Stim1 Knockdown
To definitively demonstrate that the inhibitory effects of RO2959 on SOCE are mediated through the Orai1/Stim1 pathway, a knockdown experiment using small interfering RNA (siRNA) is the gold standard. By specifically reducing the expression of either Orai1 or Stim1, we can expect to see a significant reduction in SOCE, which should not be further affected by the application of RO2959, thus confirming its on-target activity.
Experimental Workflow for Validation
The following diagram illustrates the experimental workflow for validating the effect of RO2959 using Orai1/Stim1 knockdown.
Expected Outcomes
The expected results from this experimental setup are summarized in the table below.
| Experimental Group | Expected SOCE Amplitude | Interpretation |
| Control siRNA + Vehicle | High | Baseline store-operated calcium entry. |
| Control siRNA + RO2959 | Low | RO2959 effectively inhibits SOCE in control cells. |
| Orai1 siRNA + Vehicle | Very Low | Knockdown of Orai1 significantly reduces SOCE. |
| Orai1 siRNA + RO2959 | Very Low | RO2959 has no further inhibitory effect, indicating its action is Orai1-dependent. |
| Stim1 siRNA + Vehicle | Very Low | Knockdown of Stim1 significantly reduces SOCE. |
| Stim1 siRNA + RO2959 | Very Low | RO2959 has no further inhibitory effect, indicating its action is Stim1-dependent. |
Detailed Experimental Protocols
Orai1 and Stim1 Knockdown using siRNA
-
Cell Culture: Culture HEK293 or Jurkat T-cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection:
-
One day before transfection, seed cells to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA solutions for scrambled control, Orai1, and Stim1.
-
Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Incubate the cells with the siRNA-lipid complexes for 48-72 hours to ensure efficient knockdown.
-
-
Validation of Knockdown: After incubation, harvest a subset of cells to confirm the knockdown of Orai1 and Stim1 protein levels via Western blotting or qPCR.
Measurement of Store-Operated Calcium Entry
-
Cell Preparation:
-
Gently detach the transfected cells and wash them with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) without Ca2+.
-
Load the cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Resuspend the cells in a Ca2+-free buffer.
-
Use a fluorometer or a fluorescence microscope equipped for ratiometric imaging of Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Record a stable baseline fluorescence ratio.
-
Add this compound or vehicle control to the respective cell suspensions and incubate for the desired time.
-
Induce ER Ca2+ store depletion by adding thapsigargin (1-2 µM), a SERCA pump inhibitor, in the Ca2+-free buffer.
-
Once the intracellular Ca2+ levels released from the ER return to baseline, re-introduce extracellular Ca2+ (1-2 mM) to initiate SOCE.
-
Record the subsequent rise in the Fura-2 ratio, which represents the influx of Ca2+ through store-operated channels.
-
-
Data Analysis: The amplitude of SOCE is calculated as the difference between the peak fluorescence ratio after Ca2+ addition and the baseline ratio before Ca2+ addition.
Signaling Pathway and Point of Intervention
The following diagram illustrates the store-operated calcium entry pathway and highlights the point of inhibition by this compound.
By employing the methodologies outlined in this guide, researchers can effectively validate the on-target effects of this compound and objectively compare its performance against other SOCE inhibitors, thereby providing robust data for drug development and scientific inquiry.
References
- 1. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STIM1 activation of Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How strict is the correlation between STIM1 and Orai1 expression, puncta formation, and ICRAC activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Binding of Stromal Interaction Molecule 1 (STIM1) to the N and C Termini of Calcium Release-activated Calcium Modulator 1 (Orai1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STIM1/Orai1 coiled-coil interplay in the regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CRAC channel inhibitor | Probechem Biochemicals [probechem.com]
- 11. xcessbio.com [xcessbio.com]
- 12. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RO2959 Monohydrochloride and Other CRAC Channel Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RO2959 monohydrochloride with other commercially available Calcium Release-Activated Calcium (CRAC) channel inhibitors. This document summarizes key performance data and provides detailed experimental protocols to facilitate the selection of appropriate control compounds for studying the effects of this compound.
Introduction to CRAC Channels and Their Inhibition
Calcium release-activated calcium (CRAC) channels are crucial mediators of store-operated calcium entry (SOCE), a fundamental process in cellular signaling.[1][2] These channels are composed of the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum Ca2+ sensor, and Orai1, the pore-forming subunit in the plasma membrane.[3][4] Upon depletion of intracellular calcium stores, STIM1 activates Orai1, leading to a sustained influx of Ca2+ that regulates a myriad of cellular functions, including gene expression, proliferation, and immune responses.[1] Given their central role in these processes, particularly in T-cell activation, CRAC channels have emerged as a significant therapeutic target for autoimmune diseases, inflammatory conditions, and some cancers.[2][5][6]
This compound is a potent and selective inhibitor of CRAC channels.[1][7][] It effectively blocks SOCE mediated by Orai1/STIM1 channels, leading to the inhibition of downstream events such as T-cell proliferation and cytokine production.[7][9] For researchers investigating the specific effects of RO2959, a thorough understanding of its performance relative to other CRAC channel modulators is essential for designing robust and well-controlled experiments. This guide compares RO2959 to several alternative CRAC channel inhibitors, providing quantitative data and standardized protocols for their evaluation.
Comparative Efficacy of CRAC Channel Inhibitors
The selection of an appropriate control compound depends on its potency, selectivity, and mechanism of action. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and other commonly used CRAC channel inhibitors. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Compound | Target/Assay | Cell Type | IC50 Value |
| This compound | CRAC channel current (Icrac) | RBL-2H3 cells | 402 nM [1][7] |
| Orai1/STIM1 mediated SOCE | CHO cells | 25 nM [1][7] | |
| Orai1 inhibition | T-REx-CHO cells | 25 nM [7] | |
| Orai3 inhibition | T-REx-CHO cells | 530 nM [7] | |
| SOCE in activated CD4+ T lymphocytes | Human primary cells | 265 nM [7] | |
| YM-58483 (BTP2) | Thapsigargin-induced Ca2+ influx | Jurkat cells | 100 nM[10] |
| T-cell proliferation | Human T-cells | 12.7 nM | |
| IL-2 Production | Jurkat cells | Potent inhibitor[10] | |
| Synta66 | CRAC channel current (Icrac) | RBL cells | 1.4 µM[2] |
| SOCE | Human Vascular Smooth Muscle | 26 nM & 43 nM[11] | |
| CRAC channel inhibition | Jurkat cells | 1 µM[12] | |
| Pyr6 | SOCE | RBL-2H3 cells | 0.49 µM (490 nM)[1][13] |
| TRPC3-mediated ROCE | HEK293 cells | 18.46 µM[13] | |
| GSK-5498A | CRAC channel current (Icrac) | HEK cells (STIM1/Orai1) | 1 µM[2][14][15][16] |
| SKF-96365 | Receptor-mediated Ca2+ entry | Human platelets | ~10 µM[17] |
| Store-operated Ca2+ entry (SOCE) | Jurkat T cells | ~10 µM[17] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating CRAC channel inhibitors, the following diagrams are provided.
Caption: CRAC Channel Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Comparing CRAC Channel Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate comparison of experimental data. The following are standard protocols for assessing the activity of CRAC channel inhibitors.
Electrophysiological Measurement of CRAC Channel Current (ICRAC)
This protocol allows for the direct measurement of ion currents through CRAC channels using the whole-cell patch-clamp technique.[18][19][20][21]
Materials:
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell line expressing CRAC channels (e.g., RBL-2H3 or HEK293 cells overexpressing STIM1 and Orai1).
-
Extracellular solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH).
-
CRAC channel inhibitors (RO2959 and alternatives) dissolved in DMSO.
Procedure:
-
Grow cells to 50-70% confluency on glass coverslips.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell recording configuration.
-
Deplete intracellular Ca2+ stores by passive dialysis with the BAPTA-containing intracellular solution.
-
Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to monitor the development of ICRAC.
-
Once a stable ICRAC is established, perfuse the cells with the extracellular solution containing the test compound at various concentrations.
-
Record the inhibition of ICRAC at each concentration.
-
Analyze the data to determine the IC50 value for each compound.
Calcium Imaging of Store-Operated Calcium Entry (SOCE)
This method utilizes fluorescent Ca2+ indicators to measure changes in intracellular calcium concentration following store depletion.[3][4][22][23][24]
Materials:
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).
-
Cells cultured on glass-bottom dishes or 96-well plates.
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Ringer's solution (Ca2+-free): (in mM) 145 NaCl, 5 KCl, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4).
-
Ringer's solution with Ca2+: Ca2+-free Ringer's supplemented with 2 mM CaCl2.
-
Thapsigargin (SERCA pump inhibitor) to deplete Ca2+ stores.
-
CRAC channel inhibitors.
Procedure:
-
Load cells with Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-4 µM) in Ringer's solution for 30-60 minutes at room temperature.
-
Wash the cells with Ca2+-free Ringer's solution to remove excess dye.
-
Pre-incubate the cells with the CRAC channel inhibitor or vehicle (DMSO) for a specified time.
-
Place the cells on the microscope stage or in the plate reader and establish a baseline fluorescence reading in Ca2+-free Ringer's solution.
-
Add thapsigargin (e.g., 1-2 µM) to deplete intracellular Ca2+ stores and record the transient increase in cytosolic Ca2+ due to release from the ER.
-
Once the fluorescence returns to baseline, add Ringer's solution containing 2 mM CaCl2 to initiate SOCE.
-
Record the increase in fluorescence, which represents Ca2+ influx through CRAC channels.
-
Quantify the rate of Ca2+ entry or the peak fluorescence intensity and compare the values for inhibitor-treated cells to control cells to determine the extent of inhibition.
T-cell Proliferation Assay
This assay assesses the functional consequence of CRAC channel inhibition on T-cell activation and proliferation.[25][26][27]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies.
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or [3H]-thymidine.
-
96-well round-bottom culture plates.
-
CRAC channel inhibitors.
Procedure:
-
If using a proliferation dye, label the T-cells according to the manufacturer's instructions.
-
Plate the cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10^5 cells/well).
-
Add the CRAC channel inhibitors at various concentrations to the wells.
-
Stimulate the cells with a mitogen or anti-CD3/CD28 antibodies.
-
Incubate the plates for 3-5 days at 37°C in a CO2 incubator.
-
If using a proliferation dye, analyze the cells by flow cytometry. The dilution of the dye corresponds to cell division.
-
If using [3H]-thymidine, add it to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each inhibitor concentration.
Cytokine Release Assay
This assay measures the production of key cytokines (e.g., IL-2, IFN-γ) by activated T-cells, which is a downstream effect of CRAC channel activity.
Materials:
-
Activated T-cells (as in the proliferation assay).
-
Supernatant collection from the T-cell proliferation assay or a separate culture.
-
ELISA kits for the cytokines of interest (e.g., human IL-2 ELISA kit).
-
Microplate reader for ELISA.
Procedure:
-
Set up T-cell cultures with inhibitors and stimulants as described in the T-cell proliferation assay.
-
After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plates and collect the culture supernatants.
-
Perform an ELISA for the desired cytokine according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration.
Conclusion
This compound is a highly potent and selective inhibitor of CRAC channels. When planning experiments to investigate its effects, the inclusion of appropriate controls is paramount. This guide provides a comparative overview of several alternative CRAC channel inhibitors, along with their reported potencies and detailed experimental protocols for their characterization. By utilizing this information, researchers can make informed decisions about the most suitable control compounds for their studies, thereby enhancing the rigor and validity of their findings. The provided diagrams offer a clear conceptual framework for the underlying signaling pathway and the experimental approaches to its study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 4. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Release-Activated Calcium (CRAC) Channel Inhibition Suppresses Pancreatic Ductal Adenocarcinoma Cell Proliferation and Patient-Derived Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YM-58483 | CRAC channel inhibitor | Probechem Biochemicals [probechem.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. haoranbio.com [haoranbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CRAC Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. GSK-5498A|1253186-49-0|COA [dcchemicals.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Patch-clamp measurement of ICRAC and ORAI channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to CRAC Channel Inhibitors: RO2959 Monohydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Calcium Release-Activated Calcium (CRAC) channel inhibitor, RO2959 monohydrochloride, with other notable CRAC inhibitors. The objective is to offer a clear, data-driven cross-validation of their performance based on available experimental evidence.
Introduction to CRAC Channels and Their Inhibition
Calcium Release-Activated Calcium (CRAC) channels are pivotal in mediating store-operated calcium entry (SOCE), a fundamental process for intracellular calcium signaling. This signaling pathway is integral to a multitude of cellular functions, including gene expression, cell proliferation, and immune responses. The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum, which act as calcium sensors, and the Orai proteins that form the channel pore in the plasma membrane. Dysregulation of CRAC channel activity has been implicated in various pathologies, making them a significant target for therapeutic intervention. This guide focuses on the comparative efficacy of several small molecule inhibitors targeting this critical pathway.
Quantitative Comparison of CRAC Channel Inhibitors
The inhibitory potency of this compound and other CRAC channel inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from a side-by-side comparative study using a standardized fluorescence-based calcium addback assay in HEK293 cells, providing a direct and objective performance benchmark.
| Compound | Reported IC50 (nM)[1] |
| This compound | 150 |
| Synta66 | 180 |
| YM-58483 (BTP2) | 230 |
| GSK-5503A | 313 |
| CM4620 | 374 |
Data from Norman K, et al. (2024). Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells. PLoS ONE 19(1): e0296065.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: CRAC Channel Activation Signaling Pathway.
References
A Comparative Analysis: The Specificity of RO2959 Monohydrochloride versus Broad-Spectrum Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of calcium channel modulation, precision is paramount. While broad-spectrum calcium channel blockers have long been foundational tools in both research and clinical practice, the advent of highly specific agents offers researchers the ability to dissect cellular signaling pathways with unprecedented accuracy. This guide provides a detailed comparison of RO2959 monohydrochloride, a selective CRAC (Calcium Release-Activated Calcium) channel inhibitor, with conventional broad-spectrum calcium channel blockers, supported by experimental data and detailed protocols.
Unveiling the Specificity: this compound
This compound has emerged as a potent and selective inhibitor of store-operated calcium entry (SOCE) mediated by CRAC channels.[1][2] These channels, primarily formed by Orai1 and activated by the stromal interaction molecule 1 (STIM1), are crucial for calcium signaling in a variety of cell types, particularly in immune cells like T lymphocytes.[1]
The specificity of RO2959 lies in its targeted action on the CRAC channel complex, with minimal impact on other voltage-gated calcium channels that are the primary targets of broad-spectrum blockers. This selectivity makes it an invaluable tool for investigating the physiological and pathological roles of SOCE without the confounding effects of pan-calcium channel inhibition.
The Broad-Spectrum Approach: Conventional Calcium Channel Blockers
Broad-spectrum calcium channel blockers, such as Verapamil, Diltiazem, and Nifedipine, are classified based on their chemical structure and primary site of action on voltage-gated calcium channels (VGCCs). These channels, including L-type, T-type, and N-type, are integral to processes such as muscle contraction, neurotransmitter release, and cardiac pacemaking. While effective in their clinical applications, their lack of specificity can be a significant drawback in a research context, as they modulate multiple calcium entry pathways simultaneously.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and representative broad-spectrum calcium channel blockers against various calcium channel subtypes. This data highlights the distinct selectivity profile of RO2959.
| Compound | Channel Target | IC50 Value | Reference(s) |
| This compound | CRAC (Orai1/STIM1) | 25 nM | [2] |
| CRAC (in RBL-2H3 cells) | 402 nM | [2] | |
| Verapamil | L-type Ca²⁺ Channels | ~1 µM | [3] |
| T-type Ca²⁺ Channels | Micromolar affinity | [4][5] | |
| fKv1.4ΔN K⁺ Channels | 260.71 µM | [6] | |
| Diltiazem | L-type Ca²⁺ Channels (high affinity) | 4.9 µM | [7] |
| L-type Ca²⁺ Channels (low affinity) | 100.4 µM | [7] | |
| fKv1.4ΔN K⁺ Channels | 241.04 µM | [6] | |
| Nifedipine | L-type Ca²⁺ Channels | 0.2 - 0.3 µM | [3][8] |
| T-type Ca²⁺ Channels (Caᵥ3.2) | 5 µM | [1] | |
| T-type Ca²⁺ Channels (Caᵥ3.1) | 109 µM | [1] | |
| T-type Ca²⁺ Channels (Caᵥ3.3) | 243 µM | [1] |
Note: IC50 values for broad-spectrum blockers can vary significantly depending on the experimental conditions, cell type, and specific channel isoform. The data presented represents a selection from the available literature.
Experimental Protocols
Measurement of CRAC Channel Inhibition using Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to quantify the inhibitory effect of a compound on CRAC channel currents (Icrac).
Cell Preparation:
-
HEK293 cells stably co-expressing Orai1 and STIM1 are cultured under standard conditions.
-
Cells are plated on glass coverslips 24-48 hours before the experiment.
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes.
-
To activate CRAC channels, the intracellular pipette solution contains a high concentration of a calcium chelator (e.g., 20 mM EGTA or BAPTA) to passively deplete intracellular calcium stores.
-
Cells are held at a holding potential of 0 mV to inactivate voltage-gated channels.
-
Icrac is elicited by repetitive voltage ramps or steps to negative potentials (e.g., -100 mV).
-
Once a stable baseline Icrac is established, the test compound (e.g., this compound) is applied via the perfusion system at various concentrations.
-
The inhibition of the current at a specific negative potential is measured to determine the dose-response relationship and calculate the IC50 value.
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 10 CaCl₂, pH 7.4.
-
Intracellular Pipette Solution (in mM): 145 Cesium Methane Sulfonate, 8 NaCl, 3.5 MgCl₂, 10 HEPES, 20 EGTA, pH 7.2.
Assessment of Voltage-Gated Calcium Channel Inhibition
This protocol is used to determine the effect of broad-spectrum calcium channel blockers on L-type calcium channels.
Cell Preparation:
-
Cardiomyocytes or a suitable cell line expressing the desired voltage-gated calcium channel subtype (e.g., Caᵥ1.2) are used.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed as described above.
-
The extracellular solution contains Ba²⁺ as the charge carrier to enhance the current and minimize calcium-dependent inactivation.
-
The cell is held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a resting state.
-
Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the voltage-gated calcium channels.
-
After establishing a stable baseline current, the test compound (e.g., Nifedipine) is perfused at increasing concentrations.
-
The peak inward current at each concentration is measured to construct a dose-response curve and determine the IC50.
Solutions:
-
Extracellular Solution (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 Glucose, with the addition of a specific concentration of BaCl₂ (e.g., 10 mM) as the charge carrier, pH 7.4.
-
Intracellular Pipette Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.1 Na-GTP, 10 HEPES, pH 7.2.
Visualizing the Mechanisms of Action
To further illustrate the distinct mechanisms of this compound and broad-spectrum calcium channel blockers, the following diagrams depict the relevant signaling pathways and experimental workflows.
Caption: Signaling pathway of CRAC channel activation and inhibition by RO2959.
References
- 1. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 6. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CRAC Channel Inhibitors in T-Cell Function Assays: RO2959 monohydrochloride vs. GSK-5498A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunological research and therapeutic development, the modulation of T-cell function is a cornerstone of investigation. Calcium Release-Activated Calcium (CRAC) channels, and their essential role in T-cell activation, have emerged as a critical target for pharmacological intervention. This guide provides an objective comparison of two prominent CRAC channel inhibitors, RO2959 monohydrochloride and GSK-5498A, in the context of T-cell function assays.
Executive Summary
Both this compound and GSK-5498A are potent inhibitors of CRAC channels, which are pivotal for store-operated calcium entry (SOCE) in T-cells. This influx of calcium is a critical second messenger in the signaling cascade initiated by T-cell receptor (TCR) engagement, ultimately leading to T-cell proliferation, cytokine production, and effector functions.
Available data indicates that This compound is a highly potent inhibitor of CRAC channels and SOCE in T-cells, with reported IC50 values in the nanomolar range. It has been demonstrated to completely block T-cell proliferation and cytokine production.
This guide aims to present the current state of knowledge on both compounds, highlighting their known performance characteristics and providing detailed experimental protocols to enable researchers to conduct their own comparative studies.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for this compound and GSK-5498A. It is important to note the different experimental systems used to derive these values, which may influence direct comparisons.
| Parameter | This compound | GSK-5498A | Cell Type / Assay Condition |
| CRAC Channel Inhibition (IC50) | 402 nM[1] | 1 µM | RBL-2H3 cells (RO2959) / HEK cells stably expressing STIM1 and ORAI1 (GSK-5498A) |
| Store-Operated Calcium Entry (SOCE) Inhibition (IC50) | 25 nM (Orai1/Stim1 channels)[1] | Data not available | CHO cells stably expressing human Orai1 and Stim1 |
| 265 nM[1] | Data not available | Activated human primary CD4+ T-cells | |
| T-Cell Proliferation Inhibition | Complete inhibition reported[2] | Data not available | TCR-stimulated human primary CD4+ T-cells |
| Cytokine Production Inhibition | Complete inhibition of IL-2 production reported[1] | Inhibits pro-inflammatory cytokine release (qualitative) | TCR-stimulated human primary CD4+ T-cells |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
To facilitate direct comparison of this compound and GSK-5498A, the following detailed experimental protocols for key T-cell function assays are provided.
T-Cell Proliferation Assay
Objective: To quantify the dose-dependent effect of this compound and GSK-5498A on T-cell proliferation following TCR stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ or CD8+ T-Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3/CD28 T-cell activation beads
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation dye
-
This compound and GSK-5498A stock solutions (in DMSO)
-
96-well round-bottom culture plates
-
Flow cytometer
Methodology:
-
T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify CD4+ or CD8+ T-cells using a negative selection immunomagnetic kit according to the manufacturer's instructions.
-
Cell Staining: Resuspend purified T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice with complete medium.
-
Cell Seeding: Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium and seed 1 x 10^5 cells per well in a 96-well round-bottom plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and GSK-5498A in complete medium. Add the desired concentrations of inhibitors or vehicle control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
T-Cell Stimulation: Add anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1.
-
Incubation: Culture the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity to determine the percentage of proliferating cells and the proliferation index for each condition.
Cytokine Release Assay
Objective: To measure the effect of this compound and GSK-5498A on the production of key T-cell cytokines (e.g., IL-2, IFN-γ) upon TCR stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ or CD8+ T-Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3/CD28 T-cell activation beads
-
This compound and GSK-5498A stock solutions (in DMSO)
-
96-well flat-bottom culture plates
-
ELISA kits for human IL-2 and IFN-γ
Methodology:
-
T-Cell Isolation and Seeding: Isolate and purify T-cells as described in the proliferation assay protocol. Seed 2 x 10^5 purified T-cells per well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and GSK-5498A in complete medium. Add 50 µL of the inhibitor solutions or vehicle control to the appropriate wells.
-
T-Cell Stimulation: Add 50 µL of a suspension of anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1 to achieve a final volume of 200 µL per well.
-
Incubation: Culture the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cytokine of interest.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
ELISA: Measure the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
References
Investigating the selectivity profile of RO2959 monohydrochloride across different Orai isoforms
This guide provides a detailed comparison of the selectivity profile of RO2959 monohydrochloride, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, across the three human Orai isoforms: Orai1, Orai2, and Orai3. The information is intended for researchers, scientists, and professionals in drug development investigating store-operated calcium entry (SOCE) and its modulation.
Quantitative Selectivity Profile
This compound demonstrates notable selectivity for the Orai1 isoform over other isoforms. Experimental data, primarily derived from electrophysiological and calcium imaging studies, has quantified the inhibitory potency (IC50) of RO2959 against Orai1 and Orai3. While direct IC50 values for Orai2 are less commonly reported, studies indicate that RO2959 inhibits Orai2-mediated currents to a lesser extent than Orai1.[1]
The table below summarizes the known IC50 values for RO2959 against different Orai isoforms and related cellular processes.
| Target | IC50 Value (nM) | Cell System/Assay |
| Orai1 | 25 | CHO cells stably expressing human Orai1 and STIM1 |
| Orai3 | 530 | Not specified |
| CRAC Channels (general) | 402 | Not specified |
| SOCE in CD4+ T lymphocytes | 265 | Human primary CD4+ T cells |
Data sourced from MedchemExpress.[2]
This data clearly indicates that RO2959 is significantly more potent at inhibiting Orai1-mediated calcium entry compared to Orai3, with a selectivity ratio (IC50 Orai3 / IC50 Orai1) of approximately 21-fold. This makes RO2959 a valuable tool for selectively targeting Orai1 in research settings.[1][2]
Signaling Pathway and Experimental Workflow
To understand how the selectivity of RO2959 is determined, it is essential to visualize both the signaling pathway it modulates and the experimental workflow used for its characterization.
Caption: Store-Operated Calcium Entry (SOCE) signaling pathway.
References
A Researcher's Guide to Negative Control Compounds for RO2959 Monohydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of negative control strategies and alternative compounds for experiments involving RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. In the absence of a commercially available, structurally identical, and biologically inactive analog of RO2959, this document outlines alternative approaches to ensure the specificity of experimental findings.
Understanding this compound's Mechanism of Action
This compound is a highly selective inhibitor of the CRAC channel, which is formed by the Orai1 protein in the plasma membrane and activated by the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor.[1][2][3] The primary function of the CRAC channel is to mediate store-operated calcium entry (SOCE), a crucial signaling process in various cell types, particularly in T lymphocytes where it governs activation and cytokine production.[1][4] RO2959 exerts its inhibitory effect by blocking the Orai1 channel pore, thereby preventing the influx of calcium into the cell following the depletion of ER calcium stores.[4][5]
The Challenge of a Perfect Negative Control
An ideal negative control for a small molecule inhibitor is a compound that is structurally highly similar to the active compound but lacks its biological activity. This allows researchers to control for any off-target effects that are not related to the inhibition of the intended target. As of the latest available information, a commercially available, inactive structural analog of RO2959 has not been identified. Therefore, researchers must employ alternative control strategies to validate their results.
Alternative Negative Control Strategies
Given the absence of a direct inactive analog, a combination of the following approaches is recommended:
-
Structurally Unrelated CRAC Channel Inhibitors: Using a well-characterized CRAC channel inhibitor with a different chemical scaffold can help confirm that the observed biological effects are due to CRAC channel inhibition rather than a specific off-target effect of RO2959's chemical structure.
-
Vehicle Control: This is the most fundamental control, where cells are treated with the same solvent (e.g., DMSO) used to dissolve RO2959 at the same final concentration. This accounts for any effects of the solvent itself.
-
Dose-Response Analysis: Demonstrating a clear dose-dependent effect of RO2959 can provide strong evidence for on-target activity. Off-target effects are less likely to follow the same dose-response curve as the primary target inhibition.
-
Rescue Experiments: Where possible, rescuing the phenotype by bypassing the inhibited step can confirm the mechanism of action. For CRAC channel inhibition, this is often challenging but could involve artificial elevation of intracellular calcium through other means.
Comparison of RO2959 with Alternative CRAC Channel Inhibitors
The following table summarizes the properties of RO2959 and other commonly used CRAC channel inhibitors that can be used as comparators in experiments.
| Compound | Chemical Class | Target(s) | IC50 for CRAC/SOCE | Key Features & Potential Off-Target Effects |
| This compound | Pyrazinamide derivative | Orai1/STIM1 | ~25-402 nM[3][5] | Potent and selective for Orai1 over other Orai isoforms.[5] Low off-target activity reported.[4] |
| YM-58483 (BTP-2) | Bis(trifluoromethyl)pyrazole | CRAC channels | ~10-100 nM | Widely used CRAC channel inhibitor. May also affect TRPC channels. |
| Synta66 | Pyrazole derivative | CRAC channels | ~1.4 µM | Inhibits CRAC channels. |
| Pyr6 | Pyrazole derivative | CRAC channels | ~0.49 µM | Selective for SOCE over TRPC3. |
| GSK-5498A | Pyrazole derivative | CRAC channels | ~1 µM | Selective CRAC channel inhibitor. |
Experimental Protocols
Fluorescence-Based Calcium Influx Assay
This is a common method to assess SOCE and the effect of inhibitors.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The ER calcium stores are depleted using a SERCA pump inhibitor like thapsigargin in a calcium-free medium. The subsequent addition of extracellular calcium triggers SOCE, leading to an increase in fluorescence, which is inhibited by CRAC channel blockers.[6][7]
Detailed Protocol:
-
Cell Preparation: Plate cells (e.g., Jurkat T cells, HEK293 cells) in a 96-well plate and allow them to adhere if necessary.
-
Dye Loading: Wash the cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺). Load the cells with a calcium indicator dye such as Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-5 µM) in the calcium-free buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with the calcium-free buffer to remove extracellular dye.
-
Compound Incubation: Add the calcium-free buffer containing RO2959, a comparator compound, or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Store Depletion: To initiate store depletion, add thapsigargin (e.g., 1-2 µM final concentration) to all wells and incubate for 5-10 minutes.
-
Calcium Influx Measurement: Measure the baseline fluorescence using a fluorescence plate reader. Then, add a solution containing CaCl₂ (e.g., 1-2 mM final concentration) to all wells to initiate SOCE.
-
Data Acquisition: Immediately begin kinetic fluorescence readings for 5-10 minutes.
-
Data Analysis: The increase in fluorescence intensity over time represents calcium influx. Calculate the peak or area under the curve for each well. Normalize the data to the vehicle control and generate dose-response curves to determine the IC50 values of the inhibitors.
Electrophysiological Patch-Clamp Assay
This technique provides a direct measure of the CRAC channel current (ICRAC).
Principle: The whole-cell patch-clamp technique is used to measure the ion currents flowing across the cell membrane. Depletion of intracellular calcium stores, either passively by a chelator in the pipette solution or actively with thapsigargin, activates ICRAC, which can be measured as an inward current.[8][9]
Detailed Protocol:
-
Cell Preparation: Use cells expressing CRAC channels (e.g., RBL cells, Jurkat T cells).
-
Pipette Solution: The internal pipette solution should contain a high concentration of a calcium chelator like BAPTA (e.g., 10-20 mM) to passively deplete the ER stores and buffer intracellular calcium.
-
External Solution: The external solution should initially be calcium-free to measure the baseline current.
-
Gaining Whole-Cell Access: Establish a whole-cell recording configuration.
-
ICRAC Development: Over several minutes, as the BAPTA from the pipette diffuses into the cell and chelates calcium, the ER stores will deplete, and ICRAC will develop. This can be monitored by applying voltage ramps or steps.
-
Compound Application: Once a stable ICRAC is established, perfuse the external solution with one containing RO2959 or a comparator compound.
-
Data Acquisition and Analysis: Record the current before and after compound application. The reduction in the inward current at negative potentials indicates inhibition of the CRAC channels.
Signaling Pathway and Experimental Workflow Diagrams
CRAC Channel Activation Signaling Pathway
// Nodes Ligand [label="Ligand\n(e.g., Antigen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cell Surface Receptor\n(e.g., TCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_ER [label="Ca²⁺", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; STIM1_inactive [label="STIM1 (inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; STIM1_active [label="STIM1 (active,\noligomerized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PM [label="Plasma Membrane", shape=plaintext, fontname="Arial Black"]; Orai1_closed [label="Orai1 Channel (closed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Orai1_open [label="Orai1 Channel (open)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx (SOCE)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., NFAT activation,\nCytokine production)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; RO2959 [label="RO2959", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ligand -> Receptor [label="binds"]; Receptor -> PLC [label="activates"]; PLC -> PIP2 [label="cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="binds to IP3R"]; ER -> Ca_ER [label="releases"]; Ca_ER -> STIM1_inactive [label="dissociates,\nleading to activation", style=dashed]; STIM1_inactive -> STIM1_active [label="Oligomerization &\nTranslocation to ER-PM junction"]; STIM1_active -> Orai1_closed [label="binds to"]; Orai1_closed -> Orai1_open [label="conformational change"]; Orai1_open -> Ca_influx; Ca_influx -> Downstream; RO2959 -> Orai1_open [label="inhibits", color="#EA4335", arrowhead=tee];
// Positioning {rank=same; Ligand; Receptor;} {rank=same; PLC; PIP2;} {rank=same; IP3; DAG;} {rank=same; ER;} {rank=same; STIM1_inactive; STIM1_active;} {rank=same; Orai1_closed; Orai1_open;} {rank=same; Ca_influx; Downstream;} } endom Caption: CRAC Channel Activation Pathway and Inhibition by RO2959.
Experimental Workflow for Evaluating RO2959 Activity
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_cells [label="Prepare Cells\n(e.g., Jurkat, HEK293)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_dye [label="Load with Ca²⁺ Indicator Dye\n(e.g., Fura-2, Fluo-4)", fillcolor="#FBBC05", fontcolor="#202124"]; add_compounds [label="Incubate with Compounds:\n- RO2959 (dose-response)\n- Negative Controls (Vehicle)\n- Comparator Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"]; deplete_stores [label="Deplete ER Ca²⁺ Stores\n(Thapsigargin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_fluorescence [label="Measure Baseline Fluorescence", fillcolor="#F1F3F4", fontcolor="#202124"]; add_ca [label="Add Extracellular Ca²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_kinetics [label="Kinetic Fluorescence Reading\n(Measure SOCE)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Data Analysis:\n- Calculate IC50\n- Compare with controls", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_cells; prep_cells -> load_dye; load_dye -> add_compounds; add_compounds -> deplete_stores; deplete_stores -> measure_fluorescence; measure_fluorescence -> add_ca; add_ca -> read_kinetics; read_kinetics -> analyze; analyze -> end; } endom Caption: Workflow for Calcium Influx Assay.
References
- 1. Sequential steps of CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 7. bu.edu [bu.edu]
- 8. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RO2959 Monohydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like RO2959 monohydrochloride is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), this potent and selective CRAC channel inhibitor must be managed as hazardous chemical waste. Adherence to stringent disposal protocols is essential to mitigate potential risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
Summary of Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₁H₂₀ClF₂N₅OS · HCl |
| Molecular Weight | 463.93 g/mol |
| Appearance | Solid powder |
| Function | Potent and selective CRAC channel inhibitor.[1] |
| Solubility | Soluble in DMSO.[2][3] |
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound and associated waste. This process should be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Segregation:
-
Treat all forms of this compound (pure compound, solutions, contaminated labware) as hazardous waste.
-
Segregate waste streams. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS department.
-
-
Containment:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a sealable, leak-proof container. If the solvent is flammable (e.g., DMSO), use an appropriate container for flammable liquid waste.
-
Contaminated Labware: Dispose of items such as pipette tips, gloves, and empty vials that have come into contact with the compound in a designated hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Indicate the date of waste generation and the name of the principal investigator or research group.
-
-
Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the storage area is away from drains and incompatible chemicals.
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide the EHS department with all necessary information about the waste, including its composition and volume.
-
Follow the specific procedures provided by your EHS department for waste collection.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound are publicly available, the procedures outlined above are based on established best practices for the disposal of novel or uncharacterized research compounds. These general protocols are designed to ensure safety and regulatory compliance. It is crucial to consult and adhere to the specific protocols established by your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
